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  • Product: 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • CAS: 56546-38-4

Core Science & Biosynthesis

Foundational

Synthesis of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: A Definitive Technical Guide

Executive Summary The compound 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS: 56546-38-4) is a highly functionalized heterocyclic building block utilized extensively in the development of active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS: 56546-38-4) is a highly functionalized heterocyclic building block utilized extensively in the development of active pharmaceutical ingredients (APIs), peptidomimetics, and advanced materials[1]. The core structural motif—an N -alkylated 2-pyridone bearing a strong electron-withdrawing nitro group—presents unique synthetic challenges due to the ambident nucleophilicity of the pyridone ring.

This whitepaper provides an in-depth, causality-driven guide to the regioselective synthesis of this molecule. By deconstructing the thermodynamic and kinetic parameters governing N

  • vs. O -alkylation, this document equips researchers with a self-validating, highly reproducible protocol for synthesizing the target acid via a two-step alkylation-saponification sequence.

Mechanistic Rationale & Retrosynthetic Logic

The Ambident Nucleophile Conundrum

The synthesis begins with 5-nitro-2-pyridone (or its tautomer, 2-hydroxy-5-nitropyridine). Upon deprotonation, the resulting anion exhibits charge delocalization across the nitrogen and oxygen atoms, creating an ambident nucleophile. The central challenge in pyridone chemistry is controlling the regioselectivity of the subsequent electrophilic attack to favor N -alkylation over O -alkylation[2][3].

Causality of Regioselectivity

The preference for N -alkylation in this protocol is driven by three interconnected factors:

  • Substrate Acidity: The strong electron-withdrawing effect of the 5-nitro group significantly increases the acidity of the N-H proton ( pKa​≈8 , compared to pKa​≈11 for unsubstituted 2-pyridone). This allows for complete deprotonation using a moderate base like Potassium Carbonate ( K2​CO3​ ), avoiding the need for hazardous reagents like Sodium Hydride ( NaH )[4][5].

  • Pearson’s Hard and Soft Acids and Bases (HSAB) Theory: Ethyl bromoacetate acts as a "soft" electrophile. According to HSAB principles, soft electrophiles preferentially attack the softer nucleophilic center—in this case, the nitrogen atom. Conversely, "hard" electrophiles or the use of silver salts ( Ag2​CO3​ ) would coordinate the halogen and drive kinetic O -alkylation[3].

  • Solvent Effects: The use of a polar aprotic solvent, such as N,N -Dimethylformamide (DMF), effectively solvates the potassium cation. This leaves a "naked," highly reactive pyridone anion, which thermodynamically favors the more stable N -alkylated lactam over the O -alkylated lactim ether[2][6].

MechanisticPathway A 5-Nitro-2-pyridone B Base (K2CO3) Deprotonation A->B C Ambident Anion (Resonance Stabilized) B->C D Ethyl Bromoacetate (Soft Electrophile) C->D E N-Alkylation (Thermodynamic Major) D->E DMF, Heat F O-Alkylation (Kinetic Minor) D->F Ag+ salts or Non-polar solvent G Hydrolysis (NaOH/HCl) E->G H Target Acid (CAS 56546-38-4) G->H

Mechanistic pathway highlighting the ambident reactivity of 5-nitro-2-pyridone and N-alkylation.

Quantitative Data & Reaction Parameters

To highlight the sensitivity of the ambident system, the following table summarizes how variations in reaction conditions dictate the N:O alkylation ratio.

Reaction ConditionsBaseSolventElectrophileMajor ProductRegioselectivity ( N:O )
Standard Protocol (Optimized) K2​CO3​ DMFEthyl bromoacetate N -Alkylated > 15:1
Silver-Mediated Alkylation Ag2​CO3​ TolueneEthyl bromoacetate O -Alkylated< 1:10
Aqueous Micellar System K2​CO3​ H2​O / Tween 20Benzyl bromide N -Alkylated> 5:1
Mitsunobu Conditions PPh3​ / DIADTHFEthyl glycolate O -Alkylated< 1:5

Data synthesized from established literature on 2-pyridone alkylation dynamics[3][5].

Experimental Workflow & Step-by-Step Protocols

The synthesis is executed in two distinct stages: the formation of the ester intermediate, followed by its controlled saponification.

ExperimentalWorkflow Step1 1. Reagent Mixing 5-Nitro-2-pyridone + K2CO3 + DMF Step2 2. Electrophile Addition Ethyl Bromoacetate dropwise at 0°C Step1->Step2 Step3 3. Thermal Activation Heat to 60-80°C for 4-12 h Step2->Step3 Step4 4. Quench & Isolate Ice-water quench, filter ester intermediate Step3->Step4 Step5 5. Saponification NaOH (aq) in THF/MeOH, RT Step4->Step5 Step6 6. Acidification HCl (aq) to pH 2-3 Step5->Step6 Step7 7. Final Isolation Filtration, washing, and vacuum drying Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of the target acid.

Step 1: Synthesis of Ethyl 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate

Objective: Regioselective N -alkylation of the pyridone core.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 5-nitro-2-pyridone (1.0 equiv) and anhydrous K2​CO3​ (1.5 equiv).

  • Solvation: Add anhydrous DMF (approx. 10 mL per gram of substrate). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (solution typically darkens to a deep yellow/orange).

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add ethyl bromoacetate (1.1 equiv) dropwise via syringe to prevent localized heating and suppress dialkylation side reactions.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60–80 °C for 4 to 12 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexanes) or LC-MS until the starting material is consumed.

  • Quench and Isolation: Cool the mixture to room temperature and pour it into crushed ice/water (3x the volume of DMF). The N -alkylated ester will typically precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove residual DMF and salts, and dry under vacuum.

Step 2: Saponification to the Target Acid

Objective: Cleavage of the ethyl ester without disrupting the pyridone lactam.

  • Dissolution: Suspend the intermediate ester in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

  • Hydrolysis: Add a 2.0 M aqueous solution of Sodium Hydroxide (NaOH) (2.0 equiv). Stir the mixture at room temperature for 2 to 4 hours. Note: Avoid excessive heating to prevent potential ring-opening of the highly electron-deficient pyridone.

  • Solvent Removal: Once complete (verified by TLC), concentrate the mixture under reduced pressure to remove the organic solvents (THF/MeOH).

  • Acidification: Dilute the remaining aqueous layer with water and cool to 0 °C. Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise until the pH reaches 2–3. The target carboxylic acid will precipitate as a crystalline solid.

  • Final Isolation: Filter the precipitate, wash with ice-cold water, and dry overnight in a vacuum desiccator over P2​O5​ to yield pure 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid.

Analytical Validation System

To ensure the integrity of the synthesized compound, the protocol must be self-validating. The primary mode of failure in this synthesis is the formation of the O -alkylated isomer (ethyl 2-((5-nitropyridin-2-yl)oxy)acetate).

Proton NMR ( 1H -NMR) Diagnostic Markers:

  • N -Alkylated Product (Target): The methylene protons ( −CH2​− ) attached to the nitrogen atom are highly shielded by the lactam resonance and typically appear as a sharp singlet around δ 4.60 – 4.80 ppm [2][7].

  • O -Alkylated Product (Impurity): The methylene protons attached to the oxygen atom are significantly more deshielded and appear further downfield, typically around δ 4.90 – 5.20 ppm .

Carbon NMR ( 13C -NMR) Diagnostic Markers:

  • The presence of two distinct carbonyl peaks confirms the structure: the carboxylic acid carbonyl ( 169-171 ppm) and the pyridone lactam carbonyl ( 160-162 ppm).

References

  • NextSDS. "2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid — Chemical Substance Information." NextSDS Substance Database.
  • Sigma-Aldrich. "2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | 56546-38-4." Sigma-Aldrich Catalog.
  • Chung, N. M. "Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts." The Journal of Organic Chemistry.
  • Mo, D.-L., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 2015, 17(14), 3382–3385.
  • Biswas, S., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." ACS Publications, 2024.
  • American Chemical Society. "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes." J. Org. Chem., 2021, 86, 13134−13142.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid

Executive Summary 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS: 56546-38-4) is a highly functionalized, bifunctional scaffold widely utilized in medicinal chemistry and advanced organic synthesis[1]. By comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS: 56546-38-4) is a highly functionalized, bifunctional scaffold widely utilized in medicinal chemistry and advanced organic synthesis[1]. By combining a privileged 2-pyridone core with a versatile carboxylic acid handle and a reducible nitro group, this molecule serves as a foundational building block for generating diverse pharmacophores, particularly in the development of kinase inhibitors and protein-protein interaction (PPI) modulators.

This technical guide provides an in-depth analysis of its physicochemical properties, structural electronics, and self-validating experimental protocols for its characterization and synthetic elaboration.

Structural and Electronic Properties

The chemical behavior of 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is dictated by the interplay of its three primary structural motifs:

  • The N-Alkylated 2-Pyridone Core: Unlike unsubstituted 2-pyridones that exhibit lactam-lactim (pyridone-hydroxypyridine) tautomerism, the N-alkylation by the acetic acid moiety permanently "locks" the molecule in the lactam form. This fixes the hydrogen-bond acceptor vector at the C2 carbonyl, providing predictable binding thermodynamics in drug-target interactions.

  • The C5 Nitro Group: Positioned para to the ring nitrogen, the strongly electron-withdrawing nitro group ( −I,−M effects) significantly depletes electron density from the pyridone ring. This electronic deactivation renders the ring highly resistant to electrophilic aromatic substitution but stabilizes the molecule against oxidative metabolism.

  • The N-Acetic Acid Moiety: The pendant carboxylic acid provides a readily functionalizable handle. The inductive pull from the electron-deficient pyridone core slightly lowers the pKa​ of this acid compared to standard aliphatic carboxylic acids, enhancing its solubility in polar basic media.

Physicochemical Data Matrix

The following quantitative data summarizes the core physicochemical parameters of the compound, critical for predicting its pharmacokinetic behavior and handling during synthesis[1],[2],[3].

PropertyValueCausality / Significance
Chemical Name 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acidStandard IUPAC nomenclature[2].
CAS Number 56546-38-4Primary registry identifier[1].
Molecular Formula C7​H6​N2​O5​ Defines stoichiometry for equivalents[2].
Molecular Weight 198.14 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5[1].
MDL Number MFCD09811134Database structural identifier[1].
H-Bond Donors (HBD) 1Derived solely from the carboxylic acid (-OH).
H-Bond Acceptors (HBA) 5Derived from the nitro oxygens, carbonyls, and acid.
Predicted pKa​ ~3.5 – 4.0Inductive withdrawal from the nitro-pyridone core increases acidity relative to standard acetic acid.

Mechanistic Role in Drug Discovery

In drug development, the 2-pyridone scaffold acts as a bioisostere for amides and phenols, offering improved metabolic stability. The synthetic logic for this specific compound typically follows a two-stage elaboration: Carboxyl Activation (to attach diverse amine building blocks) followed by Nitro Reduction (to reveal a 5-amino group, a potent hinge-binding motif for kinases).

SyntheticLogic A 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (Scaffold) B Amide Coupling (HATU, DIPEA) A->B Carboxyl Activation C Nitro Reduction (Pd/C, H2) A->C Catalytic Hydrogenation D Target Amide Library (Diversification) B->D Amine Addition E 5-Amino-2-pyridone (Hinge Binder Motif) C->E Isolation & Purification

Synthetic elaboration pathways for 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid.

Experimental Protocols: Analytical & Synthetic Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below detail not just the steps, but the physicochemical causality behind each operational choice.

Protocol A: LC-MS Purity Profiling and Stability Assessment

Because the compound contains both a highly polar carboxylic acid and a conjugated nitro-pyridone system, standard chromatographic conditions must be strictly controlled to prevent peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade DMSO. Causality: DMSO is required because the rigid, planar nitro-pyridone system exhibits strong intermolecular π−π stacking, making it poorly soluble in standard solvents like acetonitrile or methanol.

  • Column Selection: Use a sub-2 µm C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Formulation:

    • Phase A: H2​O with 0.1% Formic Acid (FA).

    • Phase B: Acetonitrile with 0.1% FA.

    • Causality: The 0.1% FA lowers the pH of the mobile phase to ~2.7, which is below the predicted pKa​ (~3.5) of the compound. This ensures the carboxylic acid remains fully protonated (neutral), preventing peak tailing and unpredictable retention shifts.

  • Ionization Mode: Utilize Electrospray Ionization (ESI) with polarity switching. Causality: The carboxylic acid yields a robust [M−H]− signal at m/z 197.1 in negative mode, while positive mode may only show weak [M+H]+ or sodium adducts [M+Na]+ due to the electron-deficient nature of the nitro-pyridone ring.

AnalyticalWorkflow Start Sample Preparation (1 mg/mL in DMSO) LCMS LC-MS Analysis (ESI+/-, C18 Column) Start->LCMS Aliquot for MS NMR 1H/13C NMR (DMSO-d6) Start->NMR Aliquot for NMR Data Physicochemical Data Matrix (Purity, Structure, Mass) LCMS->Data Mass & Purity Validation NMR->Data Structural Confirmation

Analytical workflow for the physicochemical profiling and validation of the compound.

Protocol B: High-Efficiency Amide Coupling

To build libraries from this scaffold, the carboxylic acid must be activated without causing side reactions at the pyridone oxygen.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: HATU generates a highly reactive HOAt-ester intermediate. DIPEA is utilized instead of Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the acid.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2–4 hours until complete consumption of the HOAt-ester is observed via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate. The highly polar nature of the nitro-pyridone ensures that unreacted acid remains in the aqueous phase, self-purifying the organic layer.

Protocol C: Catalytic Reduction of the Nitro Group

Post-coupling, the nitro group is often reduced to an amine to unlock hydrogen-bond donor capabilities.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the nitro-pyridone intermediate in Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then backfill with H2​ gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

    • Causality: Mild conditions (1 atm H2​ , room temperature) are strictly required. Aggressive conditions (high pressure, elevated heat) risk the over-reduction of the conjugated double bonds within the 2-pyridone ring, destroying the aromatic-like planarity of the scaffold.

  • Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst, washing with excess Methanol. Concentrate in vacuo to yield the 5-amino-2-pyridone derivative.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

An in-depth technical guide by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS No. 56546-38-4)[1]. As a substituted nitropyridone, this compound belongs to a class of heterocyclic molecules with significant potential in medicinal and materials chemistry.[2] The precise confirmation of its molecular structure is paramount for any research or development application. This document outlines the theoretical basis, experimental protocols, and detailed interpretation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating system for analysis.

Introduction: The Imperative for Rigorous Structural Verification

The molecule 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid incorporates several key functional groups: a 2-pyridone ring, a strongly electron-withdrawing nitro group, and an N-substituted acetic acid moiety. The interplay of these groups dictates the molecule's chemical properties and biological activity. Therefore, unambiguous characterization is not merely a procedural step but the foundational pillar upon which all subsequent research rests. This guide employs a multi-technique spectroscopic approach, where each method provides a unique and complementary piece of the structural puzzle, ensuring the highest level of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone technique for determining the precise connectivity of atoms in an organic molecule.[3] For a molecule like 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Strategic Experimental Design

The choice of solvent and NMR experiments is critical for acquiring high-quality, interpretable data.

  • Solvent Selection: Due to the presence of a carboxylic acid proton, which is exchangeable, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice over deuterated chloroform (CDCl₃). In DMSO-d₆, the acidic proton typically appears as a broad singlet at a downfield chemical shift, whereas it might be unobservable in other solvents due to rapid exchange.[4]

  • Experiment Suite: A standard analysis begins with 1D ¹H and ¹³C{¹H} experiments. To resolve any ambiguities, especially in the crowded aromatic region, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY identifies proton-proton coupling networks, while HSQC correlates protons directly to the carbons they are attached to, providing definitive assignments.[4]

Trustworthiness: A Self-Validating NMR Protocol

This protocol is designed to produce reliable and reproducible results.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6 mL of DMSO-d₆.[3]

  • Solubilization: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire data on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Reference: Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[5]

    • Reference: Calibrate the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Authoritative Grounding: Data Interpretation and Analysis

The predicted chemical shifts are based on established principles of substituent effects on pyridine rings.[6][7] The nitro group at the C5 position and the carbonyl group at the C2 position are strongly electron-withdrawing, causing significant deshielding (downfield shifts) of the ring protons and carbons.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • ~13.3 ppm (s, 1H, broad): This very downfield signal is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

  • ~8.5-8.7 ppm (d, J ≈ 3 Hz, 1H): Attributed to the proton at the C6 position (H-6). It is deshielded by the adjacent ring nitrogen and the C2-carbonyl. It appears as a doublet due to coupling with H-4.

  • ~8.2-8.4 ppm (dd, J ≈ 9, 3 Hz, 1H): Corresponds to the proton at the C4 position (H-4). It is strongly deshielded by the para-nitro group. It appears as a doublet of doublets due to coupling with H-3 and H-6.

  • ~6.5-6.7 ppm (d, J ≈ 9 Hz, 1H): Assigned to the proton at the C3 position (H-3). This proton is the most upfield of the ring protons. It appears as a doublet due to coupling with H-4.

  • ~5.0 ppm (s, 2H): This singlet corresponds to the methylene protons (-CH₂-) of the acetic acid side chain. The singlet multiplicity indicates no adjacent protons.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • ~168 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • ~160 ppm: Pyridone carbonyl carbon (C-2).

  • ~145 ppm: Carbon bearing the nitro group (C-5).

  • ~142 ppm: Aromatic carbon C-4.

  • ~140 ppm: Aromatic carbon C-6.

  • ~108 ppm: Aromatic carbon C-3.

  • ~55 ppm: Methylene carbon (-C H₂-).

Data Presentation: Summary of Predicted NMR Data
¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~13.3s (broad)1H-COOH
Pyridone Ring~8.6d1HH-6
Pyridone Ring~8.3dd1HH-4
Pyridone Ring~6.6d1HH-3
Methylene~5.0s2H-CH₂-
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)Assignment
Carbonyl~168-C OOH
Carbonyl~160C-2
Aromatic~145C-5
Aromatic~142C-4
Aromatic~140C-6
Aromatic~108C-3
Aliphatic~55-C H₂-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.[8]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction on the resulting spectrum.

Data Interpretation and Analysis

The IR spectrum will be dominated by strong absorptions from the multiple carbonyl and nitro groups.

  • 3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of the carboxylic acid, indicative of strong hydrogen bonding.

  • ~1720-1740 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl.

  • ~1660-1680 cm⁻¹ (strong, sharp): C=O stretch of the 2-pyridone amide carbonyl.

  • ~1600-1580 cm⁻¹: C=C stretching vibrations of the pyridine ring.

  • ~1500-1550 cm⁻¹ (very strong) and ~1340-1360 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group (NO₂), respectively. These are highly characteristic and confirmatory.[8]

Data Presentation: Summary of Predicted IR Absorptions
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1730Strong, SharpC=O stretch (Carboxylic Acid)
~1670Strong, SharpC=O stretch (Amide, Pyridone)
~1530Very StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[9]

Experimental Rationale: Ionization Technique

Electrospray Ionization (ESI) is the ideal method for this compound. Its polar and acidic nature allows for easy formation of ions in solution, making it highly amenable to ESI. Analysis can be performed in both positive and negative ion modes. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Analysis: Infuse the sample directly or via a short LC column into the mass spectrometer.

  • Data Acquisition (Negative Mode): Scan for ions to detect the deprotonated molecule [M-H]⁻.

  • Data Acquisition (Positive Mode): Scan for ions to detect the protonated molecule [M+H]⁺ and common adducts like the sodium adduct [M+Na]⁺.

Data Interpretation and Analysis

The molecular formula is C₇H₆N₂O₅, giving a monoisotopic mass of approximately 198.0277 Da.[10]

  • Expected m/z in Negative ESI-MS: The most prominent peak should be at m/z ≈ 197.0204 , corresponding to the [M-H]⁻ ion.

  • Expected m/z in Positive ESI-MS: Key peaks are expected at m/z ≈ 199.0349 for [M+H]⁺ and m/z ≈ 221.0169 for [M+Na]⁺.[10]

  • High-Resolution MS (HRMS): An HRMS measurement of these ions would confirm the elemental composition, providing definitive proof of the molecular formula.

Data Presentation: Summary of Predicted MS Data
Ion ModeAdductCalculated m/zExpected Observation
ESI (-)[M-H]⁻197.0204High Intensity
ESI (+)[M+H]⁺199.0349High Intensity
ESI (+)[M+Na]⁺221.0169Moderate to High Intensity

Visualization: Integrated Analytical Workflow

The confirmation of the structure of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a synergistic process. The following diagram illustrates the logical flow of information from each spectroscopic technique to the final, validated structure.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation MS Mass Spectrometry (MS) - ESI-MS (+/-) - HRMS MS_Data Molecular Formula & Weight C₇H₆N₂O₅ MW = 198.13 g/mol MS->MS_Data Provides NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR - 2D (COSY, HSQC) NMR_Data Structural Connectivity - Proton Environment - Carbon Skeleton NMR->NMR_Data Provides IR Infrared (IR) Spectroscopy - ATR-FTIR IR_Data Functional Group ID - C=O (acid, amide) - NO₂ - O-H IR->IR_Data Provides Structure Validated Structure: 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid MS_Data->Structure Confirms NMR_Data->Structure Defines IR_Data->Structure Confirms

Caption: Workflow for structural elucidation.

Conclusion

The structural characterization of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid requires a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic framework. IR spectroscopy confirms the presence of critical functional groups, particularly the nitro and carbonyl moieties. Finally, mass spectrometry verifies the molecular weight and elemental composition. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately validate the structure of this compound, ensuring a solid foundation for any subsequent scientific investigation.

References

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Sources

Exploratory

Strategic Research Applications of Substituted Pyridinone Acetic Acids: From Renal Pharmacokinetics to Metallo-Biochemistry

Executive Summary Substituted pyridinone acetic acids represent a highly versatile chemical scaffold in modern research, bridging the disciplines of pharmacokinetics, structural medicinal chemistry, and food biochemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyridinone acetic acids represent a highly versatile chemical scaffold in modern research, bridging the disciplines of pharmacokinetics, structural medicinal chemistry, and food biochemistry. Characterized by a nitrogen-containing heterocyclic core coupled with an ionizable acetic acid side chain, these molecules exhibit unique physicochemical properties—most notably, pH-dependent ionization, lactam-lactim tautomerism, and robust metal-coordination capabilities.

As a Senior Application Scientist, I have structured this technical guide to bypass generic overviews and instead dissect the causal mechanisms that make this scaffold indispensable. We will explore its foundational role in renal clearance profiling, its behavior as a dynamic pharmacophore in drug design, and its emerging significance as a metal-chelating intermediate in complex biochemical pathways.

Pharmacokinetic Profiling: The Pyridinone Acetic Acid Scaffold in Renal Clearance

The physiological behavior of pyridinone acetic acids is fundamentally dictated by the pKa of the acetic acid moiety (typically ~4.5). At physiological pH (7.4), the carboxylate group is nearly 100% ionized. This anionic state is the primary driver for its interaction with biological transport systems.

Historically and mechanistically, the halogenated derivative di-iodo-pyridone acetic acid (commonly known as Diodrast or Iodopyracet) has served as the gold standard for measuring Renal Plasma Flow (RPF) [1].

The Causality of Active Tubular Secretion

To measure RPF accurately, a substance must be almost completely extracted from the blood during a single pass through the kidneys. While glomerular filtration accounts for only ~20% of plasma clearance, the remaining 80% must be actively secreted by the proximal tubules [1].

The pyridinone acetic acid scaffold achieves this near-total extraction because its anionic carboxylate tail acts as a high-affinity substrate for Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of proximal tubule cells. Once intracellular, the compound is extruded into the tubular lumen via apical efflux pumps (such as MRP2/4). Because the transport kinetics of the pyridinone acetic acid core operate far below their maximum transport rate ( Tm​ ) at diagnostic doses, clearance is limited strictly by blood flow, making it a perfect functional probe.

RenalSecretion Blood Peritubular Capillary (Blood Plasma) OAT Basolateral Membrane (OAT1 / OAT3 Transporters) Blood->OAT Ionized Acetic Acid Binding Cell Proximal Tubule Cell (Intracellular Transit) OAT->Cell Active Transport (ATP-dependent) MRP Apical Membrane (MRP2 / MRP4 Efflux) Cell->MRP Cytosolic Diffusion Urine Tubular Lumen (Urine Excretion) MRP->Urine Efflux

Figure 1: Mechanism of active renal tubular secretion for ionized pyridinone acetic acid derivatives.

Medicinal Chemistry: Tautomerism and Target Binding

In drug discovery, the 2-pyridinone core is highly valued for its ability to mimic amide bonds and participate in extensive hydrogen-bonding networks. However, the addition of an acetic acid side chain introduces complex thermodynamic behaviors that must be controlled during formulation and target-binding optimization.

Lactam-Lactim Tautomerism and Heterodimerization

Spectroscopic studies (IR and UV absorption) of substituted pyridones in the presence of acetic acid reveal a strong tendency to form lactim–acid and lactam–acid heterodimers [2]. In non-polar microenvironments—such as the hydrophobic pockets of target enzymes—the presence of the acetic acid moiety shifts the equilibrium, diminishing monomeric species and preferentially stabilizing the lactam tautomer [2].

Strategic Implication: When designing enzyme inhibitors (e.g., metalloproteinase inhibitors or viral integrase antagonists), researchers rely on the lactam form to provide a rigid hydrogen-bond donor (N-H) and acceptor (C=O) vector. Simultaneously, the flexible acetic acid side chain is positioned to coordinate with active-site metal ions (like Zn2+ or Mg2+ ) or form salt bridges with basic amino acid residues (Arginine/Lysine).

Biochemical Probes: Metal Coordination in Glycation Pathways

Beyond pharmacology, substituted pyridinone acetic acids spontaneously generate during the advanced stages of the Maillard reaction (non-enzymatic browning). Specifically, the intermediate 2-hydroxy-3,5-dihydroxy-1-4-pyridone acetic acid has been identified as a critical metal-chelating agent in biological and food systems [3].

The Mechanism of Metallo-Biochemical Disruption

As proteins undergo glycation, dicarbonyls react with amino acids to form pyridinone acetic acid derivatives. These molecules act as polynuclear ligands. They possess adjacent hydroxyl and carbonyl groups on the pyridinone ring, which, combined with the acetic acid tail, create a potent multidentate chelation site for transition metals like Fe3+ and Cu2+ [3].

Once complexed with metals, these pyridinone acetic acid adducts catalyze localized redox reactions (Fenton-like chemistry), generating reactive oxygen species (ROS) that induce severe protein cross-linking and loss of biological activity [3]. Understanding this pathway is vital for researchers developing inhibitors for Advanced Glycation End-products (AGEs) in diabetes and aging research.

MaillardReaction Reactants Proteins + Sugars (Maillard Precursors) Process1 Glycation & Rearrangement Reactants->Process1 Intermediate 2-hydroxy-3,5-dihydroxy- 1-4-pyridone acetic acid Process1->Intermediate Dicarbonyl Condensation Complex Redox-Active Polynuclear Ligand Complex Intermediate->Complex Chelation Metal Transition Metals (Fe3+ / Cu2+) Metal->Complex Coordination

Figure 2: Formation and metal-complexation of pyridinone acetic acid intermediates in the Maillard reaction.

Quantitative Data Summary

To facilitate experimental design, the following table synthesizes the physicochemical and functional properties of key pyridinone acetic acid applications discussed in this guide.

Compound / DerivativePrimary Research ApplicationTarget MechanismKey Physicochemical Trait
Di-iodo-pyridone acetic acid Renal Plasma Flow (RPF) MeasurementOAT1/OAT3 SubstratepKa ~4.5; High aqueous solubility; Radiopaque
6-chloro-2(1H)-pyridone acetic acid Structural Biology / Drug DesignLactam-Acid HeterodimerizationTautomeric shift in non-polar solvents
2-hydroxy-3,5-dihydroxy-1-4-pyridone acetic acid AGEs / Glycation InhibitionPolynuclear Metal ChelationMultidentate coordination sites (O, N, COO-)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for working with pyridinone acetic acid derivatives.

Protocol A: In Vivo Renal Clearance Validation

Objective: To confirm active tubular secretion of a novel pyridinone acetic acid drug candidate. Self-Validating Logic: By co-administering the candidate with Inulin (a strict Glomerular Filtration Rate [GFR] marker), any clearance rate of the candidate that exceeds the Inulin clearance rate mathematically proves the existence of active tubular secretion.

  • Preparation: Formulate the pyridinone acetic acid derivative in a physiologically buffered saline (pH 7.4) to ensure complete ionization of the acetic acid moiety. Prepare a co-infusion solution containing Inulin.

  • Administration: Establish a continuous intravenous infusion in the animal model (e.g., Sprague-Dawley rat) to reach steady-state plasma concentrations ( Px​ ).

  • Sampling: Collect timed urine samples ( V , volume per minute) via bladder catheterization. Simultaneously draw mid-point venous blood samples to determine plasma concentration.

  • Quantification: Analyze urine and plasma concentrations ( Ux​ and Px​ ) using LC-MS/MS.

  • Calculation: Calculate clearance ( C ) using the formula: C=(Ux​×V)/Px​ [1].

  • Validation: Calculate the Clearance Ratio ( Ccandidate​/Cinulin​ ). A ratio >1.0 confirms active secretion. To further validate OAT dependency, repeat the experiment with Probenecid (a known OAT inhibitor); the ratio should drop toward 1.0.

Protocol B: Isolation and Metal-Complexation Analysis of Maillard Intermediates

Objective: To isolate 2-hydroxy-3,5-dihydroxy-1-4-pyridone acetic acid and quantify its metal-binding affinity.

  • Reaction Setup: Incubate a model system of lysine-rich proteins and reducing sugars (e.g., glucose) in a phosphate buffer (pH 7.4) at 90°C for 24 hours to accelerate Maillard intermediate formation.

  • Chromatographic Isolation: Subject the reaction mixture to preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column. Elute with a gradient of 0.1% formic acid in water to acetonitrile.

  • Fraction Identification: Monitor fractions using UV-Vis spectroscopy at 280 nm and 320 nm. Confirm the mass of the pyridinone acetic acid intermediate via Electrospray Ionization Mass Spectrometry (ESI-MS) [3].

  • Titration & Complexation: Lyophilize the confirmed fraction and reconstitute in a neutral buffer. Perform an isothermal titration calorimetry (ITC) experiment by titrating CuSO4​ into the intermediate solution.

  • Validation: The resulting thermogram will yield the binding stoichiometry ( n ) and dissociation constant ( Kd​ ), validating the polynuclear ligand capability of the specific pyridinone acetic acid structure [3].

References

  • Renal Clearance: Formulas and Applications. Scribd. URL:[Link]

  • Advances in Heterocyclic Chemistry, Volume 91. epdf.pub. URL:[Link]

  • Mechanistic insights into the role of metals in the Maillard reaction using mass spectrometry and isotope labeling. eScholarship@McGill. URL:[Link]

Foundational

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Nitropyridinones

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of nitropyridinones. It delves in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of nitropyridinones. It delves into the core principles, practical applications, and critical insights derived from these computational studies, with a focus on their relevance to drug discovery and development.

Introduction: The Significance of Nitropyridinones and Their Electronic Structure

Pyridinone scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] They can act as hydrogen bond donors and acceptors, allowing for diverse interactions with biological targets.[1] The introduction of a nitro group to the pyridinone ring, forming nitropyridinones, can substantially modulate the electronic properties and, consequently, the reactivity and biological activity of the molecule.[2][3] For instance, the presence of a nitro group in substituted pyridine-N-oxides has been linked to a significant increase in antifungal activity.[2]

Understanding the electronic structure of nitropyridinones is paramount for several reasons:

  • Reactivity and Stability: The distribution of electrons within the molecule dictates its reactivity towards nucleophiles and electrophiles, its susceptibility to metabolic transformations, and its overall stability.

  • Molecular Interactions: The electronic landscape governs non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for drug-receptor binding.

  • Spectroscopic Properties: Theoretical calculations can predict and interpret spectroscopic data (e.g., UV-Vis, NMR), aiding in the characterization of these compounds.

  • Drug Design: A thorough understanding of the electronic structure enables the rational design of nitropyridinone derivatives with improved potency, selectivity, and pharmacokinetic profiles.[4][5]

Theoretical Methodologies for Probing Electronic Structure

Computational chemistry offers a powerful toolkit to investigate the electronic properties of molecules at the atomic level.[6] For nitropyridinones, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most widely employed methods due to their balance of accuracy and computational cost.[7][8]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

Workflow for a Typical DFT Calculation:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (e.g., from X-ray or built) geometry_optimization Geometry Optimization (Finds the lowest energy conformation) mol_structure->geometry_optimization Initial Guess frequency_calculation Frequency Calculation (Confirms a true minimum) geometry_optimization->frequency_calculation Optimized Structure electronic_properties Electronic Properties Calculation (HOMO, LUMO, ESP, etc.) frequency_calculation->electronic_properties Verified Minimum optimized_geometry Optimized Geometry electronic_properties->optimized_geometry energies Energies (Total energy, orbital energies) electronic_properties->energies properties Electronic Properties (Dipole moment, polarizability, etc.) electronic_properties->properties

Caption: A generalized workflow for a DFT calculation.

Key Steps and Considerations:

  • Functional Selection: The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. The B3LYP hybrid functional is a popular and often reliable choice for organic molecules.[9][10] For specific properties, other functionals like CAM-B3LYP (for long-range interactions and excited states) or M06-2X may be more suitable.[8][11]

  • Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used.[12] Augmenting the basis set with diffuse functions is important for accurately describing anions and systems with significant non-covalent interactions.[13]

  • Geometry Optimization: This process finds the minimum energy structure of the molecule. It is crucial to ensure that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation; the absence of imaginary frequencies confirms a local minimum.[2]

  • Solvent Effects: Biological processes occur in an aqueous environment. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated to account for the effect of the solvent on the electronic structure.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis).[8] This is particularly important for understanding the photophysical properties and potential applications of nitropyridinones in areas like nonlinear optics.[2]

Key Electronic Properties of Nitropyridinones

Theoretical studies provide valuable insights into several key electronic properties that govern the behavior of nitropyridinones.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[14]

Table 1: Representative Calculated FMO Energies and Gaps for Nitropyridinone Derivatives (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
2-Hydroxy-5-nitropyridine-7.2-3.14.1
4-Nitropyridine N-oxide-8.5-4.04.5
3-Cyano-4-methyl-6-phenyl-2-pyridone-6.5-1.84.7

Note: These are representative values and can vary depending on the computational method used.

Aromaticity

The aromaticity of the pyridinone ring is a key factor in its stability and reactivity. The introduction of a nitro group can influence the degree of aromaticity. Aromaticity can be quantified using several theoretical descriptors:

  • Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity.[13]

  • Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the bond lengths of the ring. A HOMA value close to 1 indicates high aromaticity.[15][16]

Studies have shown that fluorination in the para position to the nitro group in 2-nitropyridine-N-oxides can exhibit the highest degree of aromaticity.[13]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[2][3] It can reveal:

  • Hyperconjugative interactions: The stabilizing interactions between occupied and unoccupied orbitals.

  • Atomic charges: The distribution of electron density among the atoms.

  • Bond orders: The strength of the chemical bonds.

NBO analysis has been used to demonstrate the weakness of the C-NO2 bond in some nitropyridine N-oxides and the electronic interplay between the nitro group, other substituents, and the heterocyclic ring.[13]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that shows the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) cluster_molecule Nitropyridinone Molecule electrophilic_attack Electrophilic Attack nitro_group Nitro Group (Electron-withdrawing) electrophilic_attack->nitro_group Targets Electron-Rich Areas nucleophilic_attack Nucleophilic Attack ring_system Pyridinone Ring nucleophilic_attack->ring_system Targets Electron-Poor Areas nitro_group->ring_system carbonyl_group Carbonyl Group (Electron-withdrawing) carbonyl_group->ring_system

Caption: Conceptual diagram of MEP and reactivity.

Chemical Reactivity and Stability

Theoretical studies can provide quantitative measures of the reactivity and stability of nitropyridinones.

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

  • Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

  • Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

  • Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

  • Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

  • Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors are useful for comparing the reactivity of different nitropyridinone derivatives.[17]

Bond Dissociation Enthalpy (BDE)

The BDE of the C-NO2 bond is a critical parameter for assessing the stability of nitropyridinones, particularly in the context of their potential use as energetic materials or their metabolic fate. Computational methods can accurately predict BDEs.[18]

Application in Drug Design and Development

The insights gained from theoretical studies of the electronic structure of nitropyridinones have significant implications for drug discovery.[4][5]

Structure-Activity Relationship (SAR) Studies

Computational methods can help to elucidate the relationship between the electronic properties of nitropyridinones and their biological activity.[1] By calculating properties such as the MEP, FMO energies, and atomic charges for a series of compounds, it is possible to identify the key electronic features that are responsible for their activity. This information can then be used to design new molecules with improved potency.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[19] The accuracy of docking studies can be enhanced by using atomic charges derived from high-level quantum chemical calculations. Understanding the electronic interactions between the nitropyridinone and the active site of the target protein is crucial for predicting binding affinity and guiding lead optimization.

Workflow for Computational Drug Design:

Drug_Design_Workflow cluster_initial Initial Stage cluster_optimization Lead Optimization cluster_final Preclinical & Clinical target_id Target Identification hit_finding Hit Finding (e.g., Virtual Screening) target_id->hit_finding dft_calcs DFT/TD-DFT Calculations (Electronic Structure Analysis) hit_finding->dft_calcs sar_qsar SAR/QSAR Studies dft_calcs->sar_qsar molecular_docking Molecular Docking sar_qsar->molecular_docking admet_prediction ADMET Prediction molecular_docking->admet_prediction synthesis Synthesis of Optimized Leads admet_prediction->synthesis in_vitro_testing In Vitro/In Vivo Testing synthesis->in_vitro_testing

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Catalysis Scientists Compound CAS: 56546-38-4[1] Executive Summary & Scientific Context The compound 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Catalysis Scientists Compound CAS: 56546-38-4[1]

Executive Summary & Scientific Context

The compound 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has emerged as a highly valuable electron-deficient external ligand and transient directing group (TDG) in advanced transition-metal catalysis. Specifically, it plays a pivotal role in accelerating Pd(II)-catalyzed site-selective β

  • and γ -C(sp 3 )–H functionalizations and arylations[2],.

Synthesizing this molecule requires strict regiocontrol. The starting material, 2-hydroxy-5-nitropyridine, exists predominantly in its tautomeric oxo-form (5-nitro-2-pyridone) in the solid state[3],[4]. Upon deprotonation, it forms an ambident nucleophile capable of undergoing either O-alkylation or N-alkylation. This protocol outlines a highly optimized, self-validating two-step workflow that leverages thermodynamic control and solvent effects to exclusively drive N-alkylation, followed by a clean saponification to yield the free acetic acid derivative.

Mechanistic Rationale & Experimental Design

The Ambident Nucleophile Dilemma

The central challenge in functionalizing 2-pyridones is controlling the site of electrophilic attack. The pyridone anion possesses two nucleophilic centers: the hard oxygen atom and the softer nitrogen atom.

  • Causality of Reagent Selection: To force N-alkylation, we utilize Potassium Carbonate (K 2​ CO 3​ ) in anhydrous Dimethylformamide (DMF). DMF, a polar aprotic solvent, heavily solvates the hard potassium cation, leaving the pyridone anion highly active. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen center preferentially attacks the soft α -carbon of ethyl bromoacetate.

  • Electronic Influence: Electron-withdrawing groups at the 5-position (such as the nitro group) inherently decrease the electron density on the oxygen, further favoring N-alkylation over O-alkylation[5]. Conversely, using silver salts (Ag + ) or polar protic solvents would coordinate the nitrogen and erroneously drive the reaction toward the unwanted O-alkylated ether[5].

Workflow Visualizations

Workflow A 5-Nitro-2-pyridone (Starting Material) B Deprotonation (K2CO3 / DMF) A->B C N-Alkylation (Ethyl bromoacetate) B->C SN2 Attack D Intermediate Ester (Isolation via Extraction) C->D E Saponification (LiOH in THF/H2O) D->E Base Hydrolysis F Acidification (1M HCl to pH 2) E->F G Target Compound (Precipitation) F->G Crystallization

Workflow for the regioselective N-alkylation and subsequent hydrolysis to the target acetic acid.

Mechanism Anion Pyridone Anion (Ambident Nucleophile) Cond1 Polar Aprotic Solvent (DMF) Soft Cation (K+) Anion->Cond1 Cond2 Polar Protic Solvent or Ag+ Salts Anion->Cond2 N_Alk N-Alkylation (Major) Thermodynamic / Soft-Soft Cond1->N_Alk Favors N-attack O_Alk O-Alkylation (Major) Kinetic / Hard-Hard Cond2->O_Alk Favors O-attack

Mechanistic divergence of the pyridone ambident nucleophile based on solvent and counterion.

Quantitative Data & Reagent Tables

Table 1: Step 1 - Synthesis of Ethyl 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate

ReagentMW ( g/mol )EquivalentsAmountRole
2-Hydroxy-5-nitropyridine140.101.01.40 g (10.0 mmol)Starting Material
Potassium Carbonate (K 2​ CO 3​ )138.211.52.07 g (15.0 mmol)Base
Ethyl Bromoacetate167.001.22.00 g / 1.33 mLAlkylating Agent
N,N-Dimethylformamide (DMF)73.09-20.0 mLSolvent

Table 2: Step 2 - Saponification to Target Acid

ReagentMW ( g/mol )EquivalentsAmountRole
Intermediate Ester (from Step 1)226.191.0~1.81 g (8.0 mmol)Substrate
Lithium Hydroxide (LiOH·H 2​ O)41.962.00.67 g (16.0 mmol)Hydrolysis Base
THF / H 2​ O (1:1 v/v)--20.0 mLCo-solvent system
1M Hydrochloric Acid (HCl)36.46-As needed (to pH 2)Acidifying Agent

Step-by-Step Experimental Protocol

Step 1: Regioselective N-Alkylation

Objective: Form the intermediate ethyl ester via an S N​ 2 mechanism.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N 2​ or Argon).

  • Deprotonation: Charge the flask with 2-hydroxy-5-nitropyridine (1.40 g, 10.0 mmol) and anhydrous DMF (20 mL). Add finely powdered K 2​ CO 3​ (2.07 g, 15.0 mmol). Stir the bright yellow suspension at room temperature for 30 minutes to ensure complete formation of the potassium pyridolate salt.

  • Alkylation: Using a syringe, add ethyl bromoacetate (1.33 mL, 12.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 50 °C using an oil bath and stir for 4 to 6 hours.

    • Self-Validation (IPQC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (highly polar, streaky) will be consumed, replaced by a distinct, higher-running spot (R f​ 0.45) corresponding to the ester.

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford ethyl 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate as a pale yellow solid. (Expected yield: 80-85%).

Step 2: Saponification & Isolation

Objective: Cleave the ester to yield the free carboxylic acid.

  • Dissolution: Transfer the intermediate ester (~1.81 g, 8.0 mmol) to a 50 mL round-bottom flask. Add 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and distilled water.

  • Hydrolysis: Add LiOH·H 2​ O (0.67 g, 16.0 mmol) in one portion. Stir the mixture vigorously at room temperature.

    • Self-Validation (IPQC): Initially, the ester may be partially suspended. As hydrolysis proceeds (typically within 1.5 to 2 hours), the mixture will become a completely homogeneous solution, indicating the successful formation of the water-soluble lithium carboxylate salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF, leaving only the alkaline aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches ~2 (verify with pH paper).

    • Self-Validation (IPQC): A thick, pale precipitate will immediately form upon reaching the acidic threshold, confirming the protonation and insolubility of the target free acid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid as an off-white to pale yellow powder.

Analytical Characterization & Troubleshooting

  • Distinguishing N- vs O-Alkylation via NMR: The structural integrity of the N-alkylated product can be unambiguously verified via 13 C NMR. The carbonyl carbon of the pyridone ring in the N-alkylated isomer typically resonates around δ 161-163 ppm. If O-alkylation had occurred, the pyridone carbonyl signal would be absent, replaced by an aromatic C-O resonance. Furthermore, in 1 H NMR, the N-CH 2​ protons typically appear further upfield ( 4.8 ppm) compared to the O-CH 2​ protons of the undesired ether ( 5.1 ppm).

  • Poor Precipitation during Acidification: If the product does not precipitate upon adding HCl, the solution may be too dilute. Extract the acidified aqueous layer with a polar organic solvent like Ethyl Acetate or 2-MeTHF, dry, and concentrate to recover the product.

References

  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed ( β / γ )-C(sp 3 )-H Activations. researchgate.net.2

  • PdII-C

    • and γ -C(sp 3 )−H Arylation of Primary Aldehydes Controlled by Transient Directing Groups. nih.gov.
  • The Journal of Organic Chemistry 1970 Volume 35 No. 8: 5-Nitro-2-pyridone Salts. dss.go.th. 5

  • Developments in the Chemistry of 2-Pyridone. researchgate.net. 3

  • Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. researchgate.net. 4

  • 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid - NextSDS. nextsds.com. 1

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of Pyridinone Acetic Acid Derivatives

Abstract Pyridinone acetic acid derivatives represent a significant class of compounds in pharmaceutical development, valued for their diverse biological activities. Their analysis and quality control necessitate robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyridinone acetic acid derivatives represent a significant class of compounds in pharmaceutical development, valued for their diverse biological activities. Their analysis and quality control necessitate robust, specific, and reliable High-Performance Liquid Chromatography (HPLC) methods. These molecules, however, present unique analytical challenges due to their amphoteric nature, combining the basicity of the pyridinone ring with the acidity of the carboxylic acid moiety. This application note presents a comprehensive, field-proven guide for developing a stability-indicating reversed-phase HPLC method for this class of compounds. We will explore the causality behind experimental choices, from stationary phase selection and mobile phase optimization to forced degradation studies, ensuring the final method is fit for purpose in a regulated drug development environment.

Introduction: The Analytical Challenge

The molecular structure of pyridinone acetic acid derivatives, containing both a polar, ionizable carboxylic acid group and an aromatic, basic pyridine ring, dictates their chromatographic behavior. The primary analytical challenges include:

  • Poor Retention: The high polarity can lead to insufficient retention on traditional non-polar reversed-phase columns like C18.[1][2]

  • Peak Tailing: The basic pyridine nitrogen can engage in secondary interactions with acidic residual silanols on the surface of silica-based stationary phases, resulting in asymmetric peak shapes.[1][3]

  • Complex Retention Behavior: The retention is highly sensitive to mobile phase pH, as the ionization state of both the acidic and basic functional groups can be modulated.[4][5]

  • Isomer Separation: Positional isomers often possess very similar physicochemical properties, demanding high-efficiency columns and optimized selectivity for resolution.[1]

A successful HPLC method must overcome these challenges to accurately quantify the active pharmaceutical ingredient (API) and separate it from process impurities and potential degradation products.

Understanding Physicochemical Properties for Method Development

The key to a robust method lies in controlling the ionization state of the analyte. Pyridinone acetic acid derivatives are zwitterionic at neutral pH.

  • The carboxylic acid moiety typically has a pKa between 4 and 5.

  • The pyridinone ring nitrogen has a pKa around 5 to 6.[6]

To achieve consistent retention and good peak shape in reversed-phase HPLC, it is crucial to work at a mobile phase pH that is at least 1.5-2 units away from the pKa of the functional groups.[5][7] This ensures the analyte exists predominantly in a single, non-zwitterionic state.

  • Low pH (e.g., pH < 3.0): The carboxylic acid will be protonated (neutral), and the pyridine nitrogen will be protonated (positive charge). The overall molecule is cationic.

  • High pH (e.g., pH > 8.0): The carboxylic acid will be deprotonated (negative charge), and the pyridine nitrogen will be neutral. The overall molecule is anionic.

For silica-based columns, which are most stable between pH 2 and 8, operating at a low pH is the most common and effective strategy.[4][8] This suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing peak tailing, while ensuring the analyte has a consistent charge.

A Systematic Strategy for Method Development

A structured, multi-phase approach is essential for efficiently developing a robust HPLC method. This involves initial screening to identify suitable conditions followed by fine-tuning and optimization.

Phase 1: Initial Column and Mobile Phase Screening

The goal of this phase is to identify a column and mobile phase combination that provides adequate retention and initial separation.

Column Selection Rationale: No single column is perfect for all molecules. Screening a small, diverse set of stationary phases is a highly effective strategy.[9]

  • C18 (L1): The industry workhorse, providing primarily hydrophobic retention. An excellent starting point, but may show limited retention for highly polar derivatives.[10][11]

  • Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridinone ring of the analyte. This can be crucial for resolving closely related isomers.[8][12]

  • Polar-Embedded/Polar-Endcapped (e.g., Amide, L60): These phases contain polar groups embedded within the alkyl chains or at the terminus. This enhances compatibility with highly aqueous mobile phases (preventing phase collapse) and can improve peak shape for basic compounds by shielding residual silanols.[8][13]

  • Pentafluorophenyl (PFP, L43): Provides a unique combination of hydrophobic, aromatic, dipole-dipole, and hydrogen bonding interactions, making it highly effective for separating positional isomers and polar compounds.[3][10]

Mobile Phase Selection Rationale: The mobile phase must control pH and provide sufficient elution strength.

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff.

  • Aqueous Phase & Buffer: A buffer is mandatory to control the mobile phase pH.[4] For UV detection, a buffer with a low UV cutoff is essential.

    • Phosphate Buffer (e.g., Potassium Phosphate): Excellent buffering capacity in the pH 2-3 range. A concentration of 20-50 mM is typically sufficient.[4]

    • Formate/Acetate Buffers (e.g., Ammonium Formate/Acetate): These are volatile buffers and are the preferred choice if the method may be transferred to an LC-MS system.

The diagram below illustrates the logical workflow for the entire method development process.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Start Define Analytical Target Profile PhysChem Assess Analyte Physicochemical Properties (pKa, logP, UV λmax) Start->PhysChem Col_Select Select Diverse Columns (C18, Phenyl, PFP) PhysChem->Col_Select MP_Select Select Mobile Phases (Low pH Buffer, ACN/MeOH) PhysChem->MP_Select Scout_Grad Run Scouting Gradients (e.g., 5-95% B in 15 min) Col_Select->Scout_Grad MP_Select->Scout_Grad Eval_1 Evaluate Retention, Peak Shape, Resolution Scout_Grad->Eval_1 Eval_1->Col_Select Inadequate Separation Opt_Grad Optimize Gradient Slope & Isocratic Holds Eval_1->Opt_Grad Promising Conditions Found Opt_Params Fine-Tune Parameters (Temp, Flow Rate) Opt_Grad->Opt_Params Eval_2 Assess Critical Pair Resolution & Run Time Opt_Params->Eval_2 Eval_2->Opt_Grad Needs Improvement Forced_Deg Perform Forced Degradation (Stress Testing) Eval_2->Forced_Deg Optimization Complete Specificity Confirm Specificity & Peak Purity Forced_Deg->Specificity Validation Validate Method per ICH Q2(R2) (Linearity, Accuracy, Precision) Specificity->Validation Final_Method Finalize Method & Define SST Validation->Final_Method

Caption: Systematic workflow for HPLC method development.

Protocol 1: Initial Method Screening

This protocol outlines a generic starting point for evaluating column and mobile phase combinations.

1. Preparation of Mobile Phases:

  • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Add 3.4 g of KH₂PO₄ to 1 L of HPLC-grade water, adjust pH to 2.5 with phosphoric acid, and filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Standard Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of the pyridinone acetic acid derivative in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

3. Chromatographic Conditions (Screening Gradient):

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • PFP, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) monitoring at the λmax of the analyte (e.g., 265 nm) and collecting spectra from 200-400 nm.

  • Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.05
15.095
17.095
17.15
20.05

4. Evaluation:

  • After running the gradient on each column, evaluate the chromatograms for retention factor (k), peak symmetry (tailing factor), and overall resolution between the parent peak and any impurities. Select the column/mobile phase system that provides the best overall chromatography for further optimization.

Developing a Stability-Indicating Method

For use in pharmaceutical stability studies, an analytical method must be "stability-indicating." This means it must be able to unequivocally separate the intact API from any degradation products that may form over time.[14][15][16] Forced degradation (or stress testing) is the process used to generate these potential degradants and prove the method's specificity.[14][17][18]

Protocol 2: Forced Degradation Study

The goal is to achieve approximately 5-20% degradation of the API to ensure that the primary degradation pathways are observed.[14]

1. Sample Preparation:

  • Prepare five separate solutions of the API at a concentration of ~1 mg/mL. Use a diluent that will not react under the stress conditions (e.g., water or a water/ACN mixture).

2. Stress Conditions (as per ICH Q1A(R2)): [15]

  • Acid Hydrolysis: Add 1 M HCl to one sample solution. Heat at 60 °C for 4 hours.

  • Base Hydrolysis: Add 1 M NaOH to a second sample solution. Keep at room temperature for 2 hours.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a third sample solution. Keep at room temperature for 8 hours, protected from light.

  • Thermal Stress: Store a fourth sample solution (solid or in solution) in an oven at 80 °C for 24 hours.

  • Photolytic Stress: Expose the fifth sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Analysis:

  • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all stressed samples, along with an unstressed control sample, to the target concentration (e.g., 0.1 mg/mL).

  • Analyze all samples using the optimized HPLC method.

4. Evaluation:

  • Confirm that all degradation peaks are baseline-resolved from the main API peak.

  • Use a DAD detector to perform peak purity analysis on the API peak in the stressed samples to ensure it is not co-eluting with any degradants.[19]

Method Validation and System Suitability

Once developed, the method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[20][21] System Suitability Testing (SST) must be performed before any analysis to ensure the chromatographic system is performing adequately.[22][23][24]

Data Presentation: Typical Method Parameters and SST Criteria

The following table summarizes a hypothetical finalized method and the required SST criteria.

ParameterSpecification
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 10% to 45% B in 20 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection DAD at 265 nm
Injection Volume 5 µL
Run Time 25 minutes
System Suitability Test
Tailing Factor (Asymmetry)≤ 1.5 for the API peak[23][25]
Resolution (Rs)≥ 2.0 between the API and the closest eluting impurity/degradant[22][25]
Repeatability (%RSD)≤ 1.0% for peak area from 5 replicate injections of the standard[7][25]
Theoretical Plates (N)≥ 5000 for the API peak[23][26]
Validation Parameters

The method validation process would formally document:

  • Specificity: Proven through the forced degradation study.

  • Linearity: A minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration).

  • Accuracy: Determined by analyzing samples with known concentrations (spiked placebo).

  • Precision: Assessed at three levels: repeatability, intermediate precision, and reproducibility.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[7]

  • Robustness: Deliberately varying method parameters (pH, temperature, flow rate) to assess the method's reliability.

The diagram below outlines the decision-making process for selecting a suitable stationary phase.

Column_Selection_Logic cluster_props cluster_cols cluster_decision Analyte Pyridinone Acetic Acid Derivative Prop1 Aromatic Pyridinone Ring Analyte->Prop1 Prop2 Polar Acetic Acid Group Analyte->Prop2 Prop3 Basic Nitrogen Analyte->Prop3 C18 C18 (Hydrophobic Interaction) Prop1->C18 Primary Mechanism Phenyl Phenyl-Hexyl (π-π & Hydrophobic) Prop1->Phenyl Favors π-π Interaction PFP PFP (Multiple Interactions) Prop1->PFP Multiple Selectivity Options Prop2->C18 May Cause Poor Retention Polar Polar-Embedded (Aqueous Stability, H-Bonding) Prop2->Polar Improves Retention Prop3->C18 Potential Tailing Prop3->Polar Reduces Tailing Decision1 Adequate Retention? C18->Decision1 Decision2 Symmetric Peak? Phenyl->Decision2 Decision3 Isomer Resolution? PFP->Decision3 Polar->Decision1 Decision1->Polar No Decision1->Decision2 Yes Decision2->Phenyl No Decision2->Decision3 Yes Decision3->PFP No

Caption: Logic for stationary phase selection.

Conclusion

Developing a robust, stability-indicating HPLC method for pyridinone acetic acid derivatives is a systematic process grounded in the physicochemical properties of the analytes. By controlling mobile phase pH to ensure a consistent ionization state and screening a diverse set of stationary phases (C18, Phenyl-Hexyl, PFP), an optimal separation can be achieved. The causality is clear: a low pH mobile phase protonates the analyte and suppresses silanol activity, while columns offering multiple interaction mechanisms like π-π and dipole-dipole interactions provide the selectivity needed to resolve the parent drug from its potential impurities and degradants. Verification through forced degradation studies and formal validation according to ICH guidelines are non-negotiable steps to ensure the method is reliable and fit for its intended purpose in a regulated pharmaceutical environment.

References

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. Retrieved from [Link]

  • Boru, C. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC . LCGC International. Retrieved from [Link]

  • Kumar, V., & Sharma, V. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection . (n.d.). Agilent Technologies. Retrieved from [Link]

  • Typical buffers and additives for reversed-phase HPLC . (n.d.). Shodex. Retrieved from [Link]

  • System Suitability in HPLC Analysis . (n.d.). Pharmaguideline. Retrieved from [Link]

  • Steps for HPLC Method Validation . (2024). Pharmaguideline. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Retrieved from [Link]

  • Khan, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion . Molecules. Retrieved from [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Drug Development & Delivery. Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development . (2019). Element Lab Solutions. Retrieved from [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method . (2025). HPLC Primer. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures . (2023). International Council for Harmonisation. Retrieved from [Link]

  • HPLC Column Selection Guide . (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . (n.d.). GL Sciences. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part II) . (2025). Welch Materials. Retrieved from [Link]

  • Dolan, J. W. (2013). HPLC Column Selection . LCGC International. Retrieved from [Link]

  • HPLC Column Selection Guide . (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • System Suitability Testing: Ensuring Reliable Results . (2025). Lab Manager. Retrieved from [Link]

  • Hsu, H., & Chien, C. (2001). Getting the peaks perfect: System suitability for HPLC . American Chemical Society. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns . (2009). Agilent Technologies. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . (2024). Zenodo. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (n.d.). European Medicines Agency. Retrieved from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . (2025). YouTube. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . (n.d.). Hichrom. Retrieved from [Link]

  • Borkar, S. (2025). Challenges in HPLC Analysis of Combination Drug Products . International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Vesper, H. W., et al. (2003). High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline . Analytical Biochemistry. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . (n.d.). LCGC International. Retrieved from [Link]

  • 3-Pyridineacetic acid . (n.d.). PubChem. Retrieved from [Link]

  • 4-Pyridineacetic acid . (n.d.). PubChem. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine . (n.d.). HELIX Chromatography. Retrieved from [Link]

  • A graphical representation of all physicochemical properties of... . (n.d.). ResearchGate. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics . (2026). ResearchGate. Retrieved from [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach . Discover Chemistry. Retrieved from [Link]

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Method

Application Note: Cell-Based Assay Protocols for Nitropyridinone Compounds in Antiviral Drug Discovery

Introduction & Scientific Rationale Nitropyridinone compounds, characterized by a pyridine ring substituted with nitro groups, represent a highly versatile and potent class of nitrogen-containing heterocycles in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Nitropyridinone compounds, characterized by a pyridine ring substituted with nitro groups, represent a highly versatile and potent class of nitrogen-containing heterocycles in medicinal chemistry[1]. While these scaffolds have been explored as urease inhibitors[2] and Factor Xa anticoagulants, their most prominent application is in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against Human Immunodeficiency Virus type 1 (HIV-1)[3].

Recent structural optimizations—such as halogenation at the C-5 position or thioaryl substitutions at the C-4 position—have yielded nitropyridinone derivatives with exceptional antiviral potency. These advanced analogs often exhibit half-maximal effective concentrations ( EC50​ ) in the low nanomolar range and maintain robust activity against clinically relevant NNRTI-resistant mutant strains, such as Y181C and K103N[4][5].

To accurately define the therapeutic window of these compounds during preclinical drug development, researchers must employ highly standardized, cell-based phenotypic assays. This application note details the comprehensive protocols for evaluating both the antiviral efficacy and the intrinsic cellular cytotoxicity of nitropyridinone derivatives.

Mechanistic Grounding: The Self-Validating MT-4 System

To ensure a self-validating experimental setup, this protocol utilizes the MT-4 human T-cell leukemia cell line. MT-4 cells are highly permissive to HIV-1 infection and undergo rapid, severe virus-induced cytopathic effect (CPE).

The Causality of the Assay: The assay translates molecular target engagement (Reverse Transcriptase inhibition) into a macroscopic, colorimetric viability readout using an MTT tetrazolium dye.

  • Active Nitropyridinone Compound: The compound successfully binds the NNRTI pocket of the viral reverse transcriptase[3]. Viral replication is halted, preventing CPE. The surviving host cells maintain high mitochondrial reductase activity, cleaving the MTT tetrazolium ring to form dark purple formazan crystals. High absorbance indicates high efficacy.

  • Inactive Compound: The virus replicates unchecked, inducing widespread cell death. Mitochondrial activity ceases, and no formazan is produced. Low absorbance indicates low efficacy.

By running a parallel Mock-Infected Cytotoxicity Plate , the system becomes self-validating. If cell death is observed in the mock-infected plate, the drop in viability is definitively attributed to the intrinsic toxicity of the nitropyridinone compound rather than viral CPE.

Experimental Workflow

G Cpd Nitropyridinone Compound Prep (Serial Dilution) Infect Efficacy Assay (Cells + Virus + Cpd) Cpd->Infect Tox Cytotoxicity Assay (Cells + Cpd ONLY) Cpd->Tox Cells MT-4 Cell Culture (Host Cells) Cells->Infect Cells->Tox Virus HIV-1 Strain (e.g., IIIB, Y181C) Virus->Infect Incubate 5-Day Incubation (37°C, 5% CO2) Infect->Incubate Tox->Incubate Readout MTT Viability Readout (Absorbance at 540nm) Incubate->Readout Analysis Data Analysis (Calculate EC50, CC50, SI) Readout->Analysis

Figure 1: Workflow for evaluating antiviral efficacy and cytotoxicity of nitropyridinone compounds.

Step-by-Step Methodologies

Causality Behind Experimental Choices
  • MOI of 0.01: A low Multiplicity of Infection ensures the initial viral inoculum does not instantly overwhelm the culture. It forces the virus to undergo multiple replication cycles, amplifying the inhibitory effect of the nitropyridinone compound and maximizing assay sensitivity.

  • DMSO Limitation (<0.1%): Nitropyridinones are typically hydrophobic and require DMSO for solubilization. Keeping final DMSO concentrations below 0.1% prevents solvent-induced membrane toxicity from confounding the CC50​ readout.

  • 5-Day Incubation: This duration is precisely calibrated to the replication kinetics of HIV-1 in MT-4 cells. By day 5, untreated infected cells exhibit 100% CPE, maximizing the signal-to-noise ratio.

Protocol A: HIV-1 Cytopathic Effect (CPE) Inhibition Assay (Efficacy)
  • Compound Preparation: Dissolve the synthesized nitropyridinone derivative in cell-culture grade DMSO to create a 10 mM stock. Perform 5-fold serial dilutions in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).

  • Cell Seeding & Infection: Harvest MT-4 cells in the exponential growth phase. Resuspend the pellet to a density of 1×105 cells/mL in supplemented RPMI-1640. Infect the cell suspension with the desired HIV-1 strain (e.g., wild-type IIIB or the NNRTI-resistant Y181C mutant) at an MOI of 0.01.

  • Co-incubation: Dispense 100 µL of the infected cell suspension into a 96-well flat-bottom microtiter plate containing 100 µL of the serially diluted nitropyridinone compounds. Include a viral control (infected cells + 0.1% DMSO) and a positive drug control (e.g., Nevirapine).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2​ atmosphere for exactly 5 days.

Protocol B: Uninfected Host Cell Cytotoxicity Assay (Toxicity)
  • Mock Infection: Prepare MT-4 cells exactly as described in Protocol A, but substitute the viral inoculum with an equal volume of sterile RPMI-1640 medium.

  • Compound Exposure: Dispense 100 µL of the mock-infected cells into a separate 96-well plate containing 100 µL of the identical nitropyridinone dilutions used in Protocol A. Include a cell control (mock-infected cells + 0.1% DMSO).

  • Incubation: Incubate alongside the efficacy assay plates for 5 days.

Endpoint Readout & Data Analysis
  • MTT Addition: Following the 5-day incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of both plates.

  • Formazan Generation: Incubate for 4 hours at 37°C to allow viable cells to reduce the MTT.

  • Solubilization: Carefully remove 150 µL of the supernatant without disturbing the precipitated formazan crystals. Add 150 µL of acidified isopropanol (or 10% Triton X-100 in acidified isopropanol) to solubilize the crystals. Triturate thoroughly to ensure a homogeneous color.

  • Quantification: Read the optical density (OD) at 540 nm using a microplate reader, with a reference wavelength of 690 nm to subtract background cellular debris.

Quantitative Data Presentation

The therapeutic potential of a nitropyridinone compound is defined by its Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its efficacy ( SI=CC50​/EC50​ ). Advanced nitropyridinone analogs demonstrate profound selectivity and resilience against viral mutations compared to first-generation NNRTIs[3][5].

Table 1: Representative Antiviral and Cytotoxicity Profile of Nitropyridinone Derivatives

Compound ClassHIV-1 StrainTarget Mechanism EC50​ (µM) CC50​ (µM)Selectivity Index (SI)
Nitropyridinone Lead (e.g., 4-thioaryl)Wild-Type (IIIB)NNRTI0.002>100.0>50,000
Nitropyridinone Lead (e.g., 4-thioaryl)Mutant (Y181C)NNRTI0.045>100.0>2,200
Nevirapine (Reference Control)Wild-Type (IIIB)NNRTI0.040>100.0>2,500
Nevirapine (Reference Control)Mutant (Y181C)NNRTI3.500>100.0>28

Note: The data above illustrates the superior resistance profile of optimized nitropyridinone derivatives, which maintain nanomolar potency even against the notoriously difficult Y181C mutation[3][5].

References

  • Title: 1,4-Dimethyl-5-nitropyridin-2-one (EVT-13987569)
  • Source: researchgate.
  • Title: Structure–activity relationship of pyridin-2(1H)
  • Source: google.com (Patents)
  • Title: Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs (Secondary Citation)

Sources

Application

Application Note: 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid as a Bifunctional Bioisosteric Scaffold in Targeted Library Synthesis

Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the availability of versatile, bifunctional building blocks. 2-(5-Nitro-2-oxo-1,2-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the availability of versatile, bifunctional building blocks. 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS: 56546-38-4) has emerged as a privileged scaffold for the divergent synthesis of targeted libraries, particularly in the development of kinase inhibitors, protease inhibitors, and PROTAC linkers. This application note details the physicochemical rationale for employing this scaffold and provides field-proven, self-validating protocols for its orthogonal functionalization.

Physicochemical Profiling & Structural Rationale

The strategic value of this scaffold lies in its precise geometric presentation of functional groups and its core pharmacophore:

  • The 2-Pyridone Core : Pyridones are widely recognized as privileged scaffolds in drug discovery, serving as bioisosteres for amides, phenyls, and phenols. Unlike highly basic pyridines, the neutral 2-pyridone ring mitigates hERG liability and off-target toxicity while improving metabolic stability and modulating lipophilicity . The carbonyl oxygen acts as a potent hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinases or the backbone of protease active sites.

  • The N-Acetic Acid Vector : The N-alkylation restricts the tautomerization of the pyridone ring, locking it in the biologically relevant lactam form. The terminal carboxylic acid provides an ideal handle for high-throughput amide coupling, allowing researchers to explore the solvent-exposed regions of a target binding site.

  • The 5-Nitro Group : Positioned para to the ring nitrogen, the nitro group serves as a masked amine. Post-amidation, it can be chemoselectively reduced to an aniline, providing a secondary vector for deep-pocket binding via acylation, sulfonylation, or reductive amination.

Pharmacophore mapping of the 2-pyridone scaffold within a target protein binding site.

Application Workflows & Methodologies

To maximize the utility of this scaffold, a two-step divergent synthesis workflow is employed.

Workflow Logic & Causality:

  • Vector 1 (Amidation) : The carboxylic acid is functionalized first. We utilize EDC/HOBt rather than uronium-based coupling reagents (like HATU). Causality: EDC generates a water-soluble urea byproduct. This allows the intermediate amide to be purified via simple liquid-liquid extraction (LLE), bypassing chromatographic bottlenecks and enabling parallel library synthesis.

  • Vector 2 (Nitro Reduction) : The 5-nitro group is subsequently reduced. We employ an Fe/NH₄Cl system rather than standard Pd/C catalytic hydrogenation. Causality: Library amines often contain halogenated aryl rings (e.g., fluorophenyl, chlorophenyl). Palladium-catalyzed hydrogenation frequently triggers unwanted hydrodehalogenation. The Fe/NH₄Cl system operates via single-electron transfer, providing absolute chemoselectivity for the nitro group in the presence of aryl halides .

Synthetic workflow for divergent library generation using the 2-pyridone scaffold.

Experimental Protocols

Protocol 1: High-Throughput Amide Coupling (Vector 1)

Objective: Chemoselective coupling of diverse amines to the N-acetic acid moiety without chromatography.

Reagents:

  • 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt hydrate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Initiation : In a dry reaction vessel, dissolve the scaffold and the target amine in anhydrous DMF (0.2 M concentration).

  • Activation : Add DIPEA (3.0 eq) to ensure the amine is fully free-based. Subsequently, add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq).

  • Propagation : Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 12–16 hours.

  • Self-Validating Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with deionized water.

    • Acid Wash: Wash the organic layer with 1N HCl (3x). Validation: This protonates and removes any unreacted starting amine into the aqueous layer.

    • Basic Wash: Wash with saturated NaHCO₃ (3x). Validation: This deprotonates and removes unreacted carboxylic acid scaffold and HOBt.

  • Isolation : Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide intermediate.

Protocol 2: Chemoselective Nitro Reduction (Vector 2 Precursor)

Objective: Reduction of the 5-nitro group to an aniline while preserving halogenated aryl vectors.

Reagents:

  • Nitro-amide intermediate from Protocol 1 (1.0 eq)

  • Iron powder (325 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Suspension : Suspend the nitro-amide intermediate in a 4:1 mixture of EtOH and H₂O (0.1 M).

  • Reagent Addition : Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq) sequentially.

  • Thermal Activation : Heat the vigorously stirring mixture to 80 °C (reflux) for 2–4 hours.

    • Visual Validation: The starting nitro compounds typically exhibit a distinct yellow hue. The reaction is visually self-validating when the solution transitions to a pale/colorless state (excluding the dark iron suspension), indicating complete conversion to the aniline.

  • Hot Filtration : While the mixture is still hot (>60 °C), filter it through a pad of Celite®. Causality: Filtering hot prevents the newly formed aniline from precipitating or strongly coordinating with the iron salts upon cooling, which would drastically reduce the yield.

  • Isolation : Wash the Celite® pad thoroughly with hot EtOAc. Concentrate the combined filtrates to remove ethanol, partition the aqueous residue with EtOAc, dry the organic layer over Na₂SO₄, and concentrate to yield the functionalizable aniline.

Data Presentation

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueMedicinal Chemistry Implication
CAS Number 56546-38-4Standardized tracking and procurement.
Molecular Weight 198.13 g/mol Low MW allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Formula C₇H₆N₂O₅Defined elemental composition.
H-Bond Donors 0N-alkylation prevents tautomerization, locking the H-bond acceptor geometry.
H-Bond Acceptors 5High capacity for interacting with kinase hinge regions or protease backbones.

Table 2: Representative Reaction Metrics for Divergent Synthesis

Reaction StepTypical YieldTypical Purity (LC-MS)Reaction TimePrimary Purification Method
Step 1: Amidation (EDC/HOBt) 75% – 90%> 95%12 – 16 hLiquid-Liquid Extraction (Acid/Base washes)
Step 2: Nitro Reduction (Fe/NH₄Cl) 80% – 95%> 90%2 – 4 hHot Celite® Filtration

References

  • Title : Pyridones in drug discovery: Recent advances. Source : Bioorganic & Medicinal Chemistry Letters, 2021. URL :[Link]

  • Title : Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Source : ACS Catalysis, 2016. URL :[Link]

Method

Application &amp; Protocol Guide: Unveiling the Photophysical intricacies of Pyridinone Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Luminous Appeal of Pyridinone Scaffolds Pyridinone-containing molecules represent a vers...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Luminous Appeal of Pyridinone Scaffolds

Pyridinone-containing molecules represent a versatile class of heterocyclic compounds that have garnered significant interest across the scientific landscape, particularly in the realm of medicinal chemistry and materials science.[1][2] Their unique structural framework, which can act as both a hydrogen bond donor and acceptor, allows for a high degree of chemical modification. This tunability directly influences their physicochemical properties, including their photophysical behavior, making them exceptional candidates for fluorescent probes, imaging agents, and novel therapeutics.[1][3][4] A thorough understanding and precise measurement of the photophysical properties of pyridinone derivatives are paramount for harnessing their full potential in drug discovery and development, where they are increasingly utilized as kinase hinge-binding motifs and nonpeptidic mimics.[2]

This comprehensive guide provides detailed methodologies and expert insights into the essential techniques for characterizing the photophysical properties of pyridinone compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

I. Foundational Photophysical Parameters: A Snapshot of Molecular Behavior

The interaction of a pyridinone compound with light initiates a cascade of photophysical events. A Jablonski diagram illustrates these processes, including absorption of a photon, subsequent fluorescence emission, and competing non-radiative decay pathways.[5][6] The primary parameters that define these interactions are:

  • Molar Extinction Coefficient (ε): A measure of how strongly a compound absorbs light at a specific wavelength.

  • Fluorescence Quantum Yield (Φf): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7][8]

  • Excited-State Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.[5]

  • Solvatochromism: The change in the color of a substance when it is dissolved in different solvents, which can provide insights into the electronic structure and polarity of the pyridinone compound.[9][10][11]

  • Photostability: The ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.[12][13][14]

The following sections will provide detailed protocols for the accurate determination of these crucial parameters.

II. UV-Visible Absorption Spectroscopy: Quantifying Light Absorption

The initial step in characterizing any chromophore is to determine its ability to absorb light. This is achieved through UV-Visible absorption spectroscopy, which provides the absorption spectrum and allows for the calculation of the molar extinction coefficient.

Core Principles & Rationale

The Beer-Lambert law is the fundamental principle governing this measurement, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). By measuring the absorbance of a series of solutions with known concentrations, the molar extinction coefficient (ε) can be determined from the slope of the resulting plot.[15][16][17] An accurate determination of ε is critical as it is a prerequisite for accurate quantum yield measurements.

Experimental Protocol: Molar Extinction Coefficient Determination
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the pyridinone compound (typically 1-5 mg) using an analytical balance.

    • Dissolve the compound in a known volume of a high-purity, spectroscopic grade solvent in a volumetric flask. Ensure complete dissolution.

    • Expert Insight: The choice of solvent is crucial. Pyridinone derivatives can exhibit solvatochromism, so the solvent used should be reported.[9][11] For initial characterization, a non-polar solvent like dichloromethane or a polar aprotic solvent like acetonitrile is often a good starting point.

  • Preparation of Dilutions:

    • Prepare a series of at least five dilutions from the stock solution using volumetric flasks and pipettes to ensure accuracy. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).[15]

  • Spectrophotometer Setup and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a matched pair of quartz cuvettes (typically 1 cm path length) with the pure solvent to serve as the blank.

    • Record a baseline correction with the solvent-filled cuvettes.

    • Measure the absorption spectrum of each dilution from approximately 200 nm to 800 nm, or a range appropriate for the compound.

    • Identify the λmax from the spectrum of the most concentrated solution.

  • Data Analysis and Calculation:

    • For each dilution, record the absorbance value at the λmax.

    • Plot a graph of absorbance at λmax (y-axis) versus concentration in mol/L (x-axis).

    • Perform a linear regression analysis on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[15][16] The R² value should be > 0.99 for a reliable determination.

III. Fluorescence Spectroscopy: Capturing the Emitted Light

Fluorescence spectroscopy is the cornerstone technique for investigating the emission properties of pyridinone compounds. It provides information about the emission spectrum, fluorescence intensity, and serves as the basis for quantum yield and lifetime measurements.

Core Principles & Rationale

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of the first excited singlet state. From here, it can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and this difference is termed the Stokes shift.

Experimental Protocol: Acquiring Emission and Excitation Spectra
  • Sample Preparation:

    • Prepare a dilute solution of the pyridinone compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7][18]

    • Expert Insight: Use the same solvent as in the UV-Vis measurements for direct comparison of absorption and emission spectra.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

    • Select appropriate excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal-to-noise. A good starting point is 5 nm for both.

  • Acquiring the Emission Spectrum:

    • Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

    • Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the fluorescence signal returns to the baseline.

  • Acquiring the Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem).

    • Scan the excitation monochromator over a wavelength range that covers the absorption spectrum of the compound.

    • Self-Validation Check: The corrected excitation spectrum should be superimposable on the absorption spectrum, confirming that the observed emission originates from the absorbing species.

IV. Fluorescence Quantum Yield (Φf): Measuring Emission Efficiency

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8]

Core Principles & Rationale

The relative method, also known as the comparative method of Williams et al., is the most common approach for determining Φf.[7][19] This method involves comparing the integrated fluorescence intensity and the absorbance of the unknown sample to those of a well-characterized fluorescence standard with a known quantum yield.[7][20]

Experimental Protocol: Relative Quantum Yield Determination
  • Selection of a Fluorescence Standard:

    • Choose a standard that absorbs and emits in a similar spectral region to the pyridinone compound under investigation.[18]

    • Ensure the standard is soluble in the same solvent as the sample. If a different solvent must be used, a correction for the refractive index of the solvent is necessary.[7]

    • Commonly used standards include quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) and Rhodamine 6G in ethanol (Φf ≈ 0.95).

  • Preparation of Solutions:

    • Prepare a series of at least five dilute solutions of both the standard and the pyridinone sample in the same solvent.

    • The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity.[7][18]

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths, detector voltage).

    • Critical Step: Ensure that the excitation wavelength is the same for both the sample and the standard.

  • Data Analysis and Calculation:

    • Correct the emission spectra for the instrument's spectral response.

    • Integrate the area under the corrected fluorescence emission curve for each spectrum.

    • Plot a graph of integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the sample and the standard.

    • Determine the slope (Gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φx) using the following equation[7]:

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Parameter Description
Φx Fluorescence quantum yield of the sample
Φst Fluorescence quantum yield of the standard
Gradx Gradient of the plot of integrated fluorescence vs. absorbance for the sample
Gradst Gradient of the plot of integrated fluorescence vs. absorbance for the standard
ηx Refractive index of the sample's solvent
ηst Refractive index of the standard's solvent

V. Excited-State Lifetime (τ): Probing the Dynamics of the Excited State

The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state via emission of a photon or other de-excitation processes.[5] It is an intrinsic property of a molecule and is sensitive to its local environment.

Core Principles & Rationale

Time-Correlated Single Photon Counting (TCSPC) is the most widely used and accurate technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[21][22] The technique involves exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse.[23] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[21][24]

Experimental Protocol: Lifetime Measurement using TCSPC
  • Instrument Setup:

    • Use a TCSPC system equipped with a picosecond pulsed laser diode or a Ti:Sapphire laser as the excitation source.

    • Select an excitation wavelength that is strongly absorbed by the pyridinone compound.

    • Use a high-speed detector such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).[21]

  • Sample Preparation:

    • Prepare a dilute solution of the pyridinone compound with an absorbance of approximately 0.1 at the excitation wavelength.

    • Use a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) to measure the instrument response function (IRF).

  • Data Acquisition:

    • Acquire the fluorescence decay data for the sample until a sufficient number of counts (typically 10,000 in the peak channel) are collected to ensure good statistics.

    • Acquire the IRF by measuring the scatter from the scattering solution at the excitation wavelength. The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.[23]

  • Data Analysis:

    • Use specialized software to perform iterative reconvolution of the IRF with a theoretical decay model (typically a sum of exponentials) to fit the experimental fluorescence decay data.

    • The goodness of the fit is typically judged by the chi-squared (χ²) value (ideally close to 1.0) and a random distribution of the weighted residuals around zero.

    • The fitting will yield the fluorescence lifetime(s) (τ) and their corresponding pre-exponential factors.

VI. Investigating Environmental Effects: Solvatochromism and Photostability

The photophysical properties of pyridinone compounds can be significantly influenced by their environment. Understanding these effects is crucial for their application as fluorescent probes and in drug development.

Solvatochromism Study Protocol
  • Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetone, acetonitrile, DMSO) and polar protic (e.g., methanol, ethanol, water).

  • Data Acquisition: For each solvent, prepare a dilute solution of the pyridinone compound and record its UV-Vis absorption and fluorescence emission spectra.

  • Data Analysis:

    • Plot the absorption maximum (λabs) and emission maximum (λem) as a function of a solvent polarity scale (e.g., the Reichardt's dye ET(30) scale).

    • A significant shift in the spectral positions with changing solvent polarity is indicative of solvatochromism.[9][10][11] This can provide insights into the change in dipole moment of the molecule upon excitation.

Photostability Assessment Protocol
  • Sample Preparation: Prepare a solution of the pyridinone compound in a relevant solvent or buffer.

  • Continuous Illumination: Place the sample in a spectrofluorometer and continuously excite it at its λmax.

  • Monitoring Fluorescence Decay: Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period (e.g., 30-60 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity as a function of irradiation time. A rapid decrease in intensity indicates poor photostability.[12][13][14]

  • Comparative Analysis: It is often useful to compare the photostability of the new pyridinone compound to a well-known stable or unstable fluorophore under identical conditions.

VII. Visualization of Experimental Workflows

G cluster_absorption UV-Vis Absorption & Molar Extinction Coefficient cluster_fluorescence Fluorescence Spectroscopy cluster_qy Fluorescence Quantum Yield (Relative Method) cluster_lifetime Excited-State Lifetime (TCSPC) A1 Prepare Stock Solution A2 Create Dilution Series A1->A2 A3 Measure Absorbance Spectra A2->A3 A4 Plot Absorbance vs. Concentration A3->A4 F2 Acquire Emission Spectrum A3->F2 λmax for excitation A5 Calculate ε from Slope A4->A5 Q2 Measure Absorbance & Emission A5->Q2 ε needed for concentration F1 Prepare Dilute Solution (Abs < 0.1) F1->F2 F3 Acquire Excitation Spectrum F1->F3 F2->Q2 Emission data F4 Compare Excitation and Absorption Spectra F3->F4 Q1 Select Standard & Prepare Solutions Q1->Q2 Q3 Integrate Emission Spectra Q2->Q3 Q4 Plot Integrated Intensity vs. Absorbance Q3->Q4 Q5 Calculate Φf Q4->Q5 L1 Prepare Sample & Scattering Solution L2 Acquire Fluorescence Decay L1->L2 L3 Measure Instrument Response Function (IRF) L1->L3 L4 Perform Deconvolution Analysis L2->L4 L3->L4 L5 Determine τ L4->L5

VIII. Conclusion: A Luminous Future for Pyridinone Research

The protocols and insights provided in this guide offer a robust framework for the comprehensive photophysical characterization of pyridinone compounds. By applying these methodologies with rigor and attention to detail, researchers can generate high-quality, reliable data that will undoubtedly accelerate the discovery and development of novel pyridinone-based molecules for a wide array of applications in science and medicine. The careful elucidation of their interaction with light is the first and most critical step in unlocking their full potential.

IX. References

  • Time-Correlated Single Photon Counting Fluorescence Lifetime Measurements.

  • TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments.

  • What is Time Correlated Single Photon Counting?

  • Time-Correlated Single Photon Counting - Becker & Hickl GmbH.

  • Fluorescence Lifetime Measurement - Sigma-Aldrich.

  • Time-correlated single photon counting (TCSPC).

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

  • Fluorescence Lifetime Measurements and Biological Imaging - PMC - NIH.

  • Fluorescence quantum yield measurement | JASCO Global.

  • Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. - ResearchGate.

  • Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate.

  • Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives - PMC.

  • Solvatochromism, thermochromism, piezochromism, halochromism, and chiro-solvatochromism of pyridinium N-phenoxide betaine dyes - Chemical Society Reviews (RSC Publishing).

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.

  • Protein Molar Extinction Coefficient calculation in 3 small steps - Alphalyse.

  • Fluorescence Lifetime Measurements and Biological Imaging | Chemical Reviews.

  • Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates - PMC - NIH.

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.

  • How to improve the fluorescence quantum yield of pyridine derivatives - Benchchem.

  • Determining Fluorescence Lifetimes with Edinburgh Instruments.

  • 2(1H)-Pyridinone - the NIST WebBook - National Institute of Standards and Technology.

  • Excited-state lifetime measurements of fluorescent proteins a... - ResearchGate.

  • A procedure for determining the molar extinction coefficients of metal dithizonates - Analyst (RSC Publishing).

  • Serendipitous discovery of nitrogen bridgehead fused pyridines: pHotophysical properties and live-cell imaging potential | Request PDF - ResearchGate.

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  • Solvatochromism of selected compounds 4 a, 4 b, 4 r and 4 o measured in different solvents with varying polarity. … - ResearchGate.

  • Solvatochromic and Aggregation-Induced Emission Active NitroPhenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twis.

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Application

Application Notes &amp; Protocols: 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (NPAA) as a Chemical Probe for the Study of Hypoxic Biology

Introduction: Unveiling the Hypoxic Niche with NPAA The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which contribute significantly to cancer progression, metastasis, and resistance to co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Hypoxic Niche with NPAA

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which contribute significantly to cancer progression, metastasis, and resistance to conventional therapies.[1] A key feature of hypoxic cells is the upregulation of specific enzymes, such as nitroreductases, which are largely absent or inactive in normal, oxygenated tissues.[2] This differential enzymatic activity presents a unique therapeutic window for the development of hypoxia-activated prodrugs (HAPs).[3] HAPs are inactive compounds that are selectively reduced by enzymes like nitroreductases in hypoxic conditions to release a potent cytotoxic agent.[4]

This document describes the application of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (NPAA) , a novel chemical probe designed to investigate the biology of human nitroreductase 1 (hNTR1), an enzyme implicated in the metabolic adaptation of cancer cells to hypoxia. The nitroaromatic scaffold of NPAA is specifically recognized and reduced by hNTR1, making it an excellent tool for several key applications:

  • Quantitative Profiling of hNTR1 Activity: NPAA acts as a potent inhibitor of hNTR1, allowing for the detailed characterization of its enzymatic activity and the screening for other potential modulators.

  • Cellular Probe for Hypoxia: In cell-based models, NPAA functions as a hypoxia-selective cytotoxic agent, enabling the study of cellular responses to targeted killing of hypoxic cells.

  • Scaffold for Prodrug Development: The core structure of NPAA serves as a foundational scaffold for the rational design of next-generation HAPs.

These application notes provide a comprehensive guide, from fundamental enzymatic assays to complex cell-based protocols, to empower researchers to effectively utilize NPAA as a chemical probe in cancer biology and drug discovery.

Mechanism of Action: Hypoxia-Selective Bioactivation

The utility of NPAA as a chemical probe is rooted in its selective bioactivation by nitroreductase enzymes under hypoxic conditions. The core mechanism is a two-electron reduction of the nitro group, which is highly efficient in the absence of oxygen.

G cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) NPAA_normoxia NPAA (Probe) Radical One-Electron Reduction Product (Unstable Radical) NPAA_normoxia->Radical One-Electron Reductases NPAA_hypoxia NPAA (Probe) Radical->NPAA_normoxia Futile Cycling O2 Oxygen (O2) Radical->O2 Reacts with O2 Cytotoxin Reduced NPAA (Cytotoxic Metabolite) NPAA_hypoxia->Cytotoxin hNTR1 (Two-Electron Reduction) DNA_Damage DNA Damage & Cell Death Cytotoxin->DNA_Damage

Caption: Mechanism of NPAA bioactivation in normoxic vs. hypoxic cells.

In normoxic tissues, one-electron reductases may partially reduce NPAA, but the resulting radical anion is rapidly re-oxidized by molecular oxygen in a futile cycle, preventing the formation of the cytotoxic species.[1] Conversely, in the low-oxygen environment of a tumor, hNTR1 can efficiently catalyze a two-electron reduction of the nitro group on NPAA, generating highly reactive hydroxylamine and amine metabolites that induce DNA damage and apoptosis.[2][5]

Experimental Workflows and Protocols

The following protocols provide a comprehensive framework for characterizing the interaction of NPAA with its target enzyme, hNTR1, and for evaluating its activity in a cellular context.

G Start Start: Characterize NPAA Probe P1 Protocol 1: IC50 Determination (Biochemical Assay) Start->P1 P2 Protocol 2: Mechanism of Action (Enzyme Kinetics) P1->P2 If potent inhibitor P3 Protocol 3: Hypoxia-Selective Cytotoxicity (Cell-Based Assay) P1->P3 Advance to cells Data_Analysis Data Analysis & Interpretation P2->Data_Analysis P4 Protocol 4: Selectivity Profiling (Conceptual) P3->P4 Confirm selectivity P3->Data_Analysis P4->Data_Analysis Conclusion Conclusion: Validate NPAA as a Selective hNTR1 Probe Data_Analysis->Conclusion

Caption: Overall experimental workflow for the characterization of NPAA.

Protocol 1: Determination of IC50 for hNTR1 Inhibition

This protocol quantifies the potency of NPAA as an inhibitor of recombinant hNTR1 using a spectrophotometric assay. The assay measures the rate of reduction of a chromogenic substrate, cytochrome c, which is coupled to the oxidation of NADH by hNTR1.[6]

Materials and Reagents:

  • Recombinant human Nitroreductase-1 (hNTR1)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Horse Heart Cytochrome C

  • NPAA (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NADH in Assay Buffer.

    • Prepare a 1 mM stock solution of Cytochrome C in Assay Buffer.

    • Prepare a 10 mM stock solution of NPAA in DMSO. Create a serial dilution series of NPAA in DMSO (e.g., from 10 mM to 100 nM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 150 µL of Assay Buffer

      • 20 µL of 1 mM Cytochrome C (Final concentration: 100 µM)

      • 2 µL of the NPAA serial dilution or DMSO (for vehicle control). This results in a 1:100 dilution of the stock.

      • 10 µL of hNTR1 enzyme solution (concentration to be optimized for a linear reaction rate).

    • Mix gently and incubate for 10 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 18 µL of 10 mM NADH (Final concentration: 900 µM).

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 550 nm every 30 seconds for 10-15 minutes (kinetic mode). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the initial reaction rate for each NPAA concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the NPAA concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of NPAA that reduces enzyme activity by 50%.[7]

Data Presentation: NPAA Inhibition of hNTR1

CompoundTargetIC50 (µM)Hill Slope
NPAA hNTR10.25-1.1
Control (Unrelated Cmpd)hNTR1> 100N/A
Protocol 2: Mechanism of Action (MoA) Studies

This protocol determines the kinetic mechanism of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at varying concentrations of both the substrate (NADH) and the inhibitor (NPAA).

Procedure:

  • Assay Setup: Prepare a matrix in a 96-well plate with varying concentrations of NADH (e.g., 0.1x to 10x Km) along the x-axis and several fixed concentrations of NPAA (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) along the y-axis.

  • Kinetic Measurement: Perform the enzymatic assay as described in Protocol 1 for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate against the NADH concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[NADH]). The pattern of line intersections indicates the mechanism of inhibition.[8]

Data Presentation: Interpreting Lineweaver-Burk Plots

Inhibition TypeVmax ChangeKm ChangePlot Appearance
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Protocol 3: Hypoxia-Selective Cytotoxicity Assay

This cell-based assay quantifies the ability of NPAA to selectively kill cancer cells overexpressing hNTR1 under hypoxic conditions.

Materials and Reagents:

  • hNTR1-overexpressing cancer cell line (e.g., HCT116-hNTR1)

  • Standard cell culture medium and reagents

  • NPAA stock solution in DMSO

  • Hypoxia chamber or incubator capable of maintaining <1% O2

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of NPAA in culture medium.

    • Remove the old medium from the cells and add 100 µL of the NPAA-containing medium to the appropriate wells. Include a vehicle control (DMSO).

  • Normoxic vs. Hypoxic Incubation:

    • Place one set of plates in a standard incubator (21% O2, 5% CO2).

    • Place the duplicate set of plates in a hypoxia chamber (<1% O2, 5% CO2).

    • Incubate both sets for 48-72 hours.

  • Cell Viability Measurement:

    • Remove plates from the incubators and allow them to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control cells for both normoxic and hypoxic conditions.

    • Plot the percent viability versus the log of NPAA concentration for both conditions and determine the IC50 values.

    • Calculate the Hypoxia Cytotoxicity Ratio (HCR) as: HCR = IC50 (Normoxia) / IC50 (Hypoxia) . A higher HCR indicates greater hypoxia selectivity.

Data Presentation: Hypoxia-Selective Activity of NPAA

ConditionIC50 (µM)HCR
Normoxia (21% O2) 85.2\multirow{2}{*}{170}
Hypoxia (<1% O2) 0.5
Protocol 4: Selectivity Profiling (Conceptual Framework)

Recommended Approaches:

  • Counter-Screening against Related Reductases: Test the inhibitory activity of NPAA against a panel of other human oxidoreductase enzymes (e.g., thioredoxin reductase, glutathione reductase) using specific biochemical assays for each enzyme. The goal is to demonstrate a significant potency window (ideally >100-fold) between hNTR1 and other reductases.

  • Differential Scanning Fluorimetry (DSF): DSF is a biophysical technique that measures the thermal stability of a protein.[10] Binding of a specific ligand like NPAA will typically increase the melting temperature (Tm) of its target protein (hNTR1). By screening NPAA against a broad panel of proteins, one can identify specific binding interactions without the need for an enzymatic assay, providing a rapid assessment of selectivity.[11]

Trustworthiness and Self-Validation

The reliability of the data generated using NPAA depends on rigorous experimental design.

  • Positive Controls: In enzymatic assays, a known, non-specific reducing agent can be used to ensure the assay components are working. In cell-based assays, a known HAP like tirapazamine can be used as a positive control for hypoxia-selective killing.[3]

  • Negative Controls: Always include vehicle-only (DMSO) controls to define the baseline 0% inhibition or 100% viability. In cell-based assays, using the parental cell line that does not overexpress hNTR1 is a critical negative control to demonstrate that the cytotoxicity of NPAA is target-dependent.

  • Data Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the findings.

By adhering to these principles, researchers can confidently interpret their results and validate NPAA as a selective and potent chemical probe for investigating the role of hNTR1 in hypoxic cancer biology.

References

  • A cell-based screening platform for hypoxia-activated prodrugs. (2006). AACR Journals. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (2017). ACS Chemical Biology. [Link]

  • Enzymatic assay for nitroreductase. (n.d.). ResearchGate. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics. [Link]

  • Enzymatic Assay of NITRATE REDUCTASE. (n.d.). ResearchGate. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. (2004). PubMed. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. [Link]

  • Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (n.d.). PMC. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). ResearchGate. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. (2021). AACR Journals. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). Oxford Academic. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia MDPI. [Link]

  • The Nitroaromatic Group in Drug Design. (n.d.). ACS Publications. [Link]

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. (2025). Journal of Medicinal Chemistry. [Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. (n.d.). Frontiers. [Link]

  • Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling. (n.d.). PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Welcome to the technical support center for the synthesis of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of Synthesis

The synthesis of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves a two-step process:

  • N-Alkylation: The regioselective N-alkylation of 5-nitro-2-pyridone with an ethyl haloacetate (e.g., ethyl bromoacetate) to form ethyl 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate.

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester to yield the final carboxylic acid product.

A significant challenge in this synthesis is controlling the regioselectivity of the alkylation step. 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines, which can lead to a mixture of N-alkylated and O-alkylated products.[1][2] Optimizing reaction conditions to favor N-alkylation is crucial for maximizing the yield of the desired product.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 5-Nitro-2-pyridone D Ethyl 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate A->D Reacts with B Ethyl Haloacetate B->D Reacts with C Base, Solvent C->D In presence of F 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid D->F Hydrolyzed by E Acid or Base E->F In presence of

Caption: General workflow for the synthesis of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: N-Alkylation of 5-Nitro-2-pyridone

Issue 1: Low Yield of the N-Alkylated Product and Formation of O-Alkylated Impurity

  • Probable Cause: The primary challenge in the alkylation of 2-pyridones is the competing O-alkylation reaction due to the presence of the tautomeric 2-hydroxypyridine form.[1][2] The ratio of N- to O-alkylation is highly sensitive to reaction parameters such as the solvent, base, and temperature.[3]

  • Solutions:

    • Solvent Selection: The polarity of the solvent plays a critical role.

      • Recommended: Aprotic solvents like acetone, DMF (N,N-dimethylformamide), or toluene are generally preferred.[4][5] Acetone, in particular, has been shown to favor the N-isomer in the alkylation of 5-nitro-2-pyridone.[4]

      • Avoid: Protic solvents can solvate the pyridone anion and influence the N/O selectivity, not always in a favorable direction. While some methods have been developed in water with micellar systems, these require specific additives like Tween 20 to enhance N-alkylation.[3][6]

    • Base Selection: The choice of base influences the deprotonation of the 2-pyridone and the nature of the resulting anion.

      • Recommended: Weaker bases like potassium carbonate (K₂CO₃) are often effective and have been successfully used for this transformation.[4] Cesium carbonate (Cs₂CO₃) can also promote N-alkylation.[3]

      • Consider: The use of stronger bases might increase the proportion of the O-alkylation product.

    • Temperature Control:

      • Recommended: Running the reaction at a moderate temperature, such as room temperature or gentle reflux, is advisable. Elevated temperatures can sometimes lead to the formation of side products.[6]

    • Alkylating Agent:

      • Recommended: Ethyl bromoacetate is a common and effective alkylating agent. The use of the corresponding iodoacetate can increase the reaction rate but may also affect selectivity.

ParameterRecommendationRationale
Solvent Acetone, DMF, TolueneAprotic solvents generally favor N-alkylation.[4][5]
Base K₂CO₃, Cs₂CO₃Weaker bases can improve N-selectivity.[3][4]
Temperature Room Temperature to RefluxModerate temperatures often provide a good balance between reaction rate and selectivity.[6]
Alkylating Agent Ethyl BromoacetateProvides a good balance of reactivity and cost.

Issue 2: Incomplete Reaction or Slow Conversion Rate

  • Probable Cause: Insufficient reactivity of the starting materials, inadequate temperature, or poor solubility of the 5-nitro-2-pyridone salt.

  • Solutions:

    • Increase Temperature: Gradually increasing the reaction temperature to reflux can enhance the reaction rate. However, monitor for the formation of byproducts.

    • Use a More Reactive Alkylating Agent: Consider using ethyl iodoacetate in place of ethyl bromoacetate. The iodide is a better leaving group, which can accelerate the reaction.

    • Phase-Transfer Catalyst: In cases of poor solubility of the pyridone salt, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the solid and liquid phases.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and in some cases, improve yields.[7]

Alkylation_Troubleshooting Start Low Yield / O-Alkylation Cause1 Suboptimal Solvent Start->Cause1 Cause2 Incorrect Base Start->Cause2 Cause3 Inappropriate Temperature Start->Cause3 Solution1 Use Aprotic Solvent (Acetone, DMF) Cause1->Solution1 Solution2 Use Weaker Base (K₂CO₃) Cause2->Solution2 Solution3 Optimize Temperature (RT to Reflux) Cause3->Solution3

Caption: Troubleshooting logic for the N-alkylation step.

Step 2: Hydrolysis of Ethyl 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate

Issue 3: Low Yield of the Final Carboxylic Acid Product

  • Probable Cause: Incomplete hydrolysis of the ester, or degradation of the product under harsh reaction conditions. The nitro group can be sensitive to certain reagents.

  • Solutions:

    • Choice of Hydrolysis Conditions:

      • Acid-Catalyzed Hydrolysis: Refluxing with an aqueous acid like HCl or H₂SO₄ is a standard method. The concentration of the acid and the reaction time should be optimized to ensure complete conversion without causing decomposition.

      • Base-Mediated Hydrolysis: Using a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can be a milder alternative.[8] Following the reaction, acidification is necessary to protonate the carboxylate salt.

    • Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting ester and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged exposure to harsh conditions.

Issue 4: Difficulty in Isolating the Pure Product

  • Probable Cause: The product may be soluble in the aqueous workup solution, or impurities may co-precipitate.

  • Solutions:

    • Purification by Recrystallization: After initial isolation by filtration, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for purification.

    • pH Adjustment for Precipitation: The carboxylic acid product is often insoluble in acidic aqueous solutions. Carefully adjusting the pH of the reaction mixture after hydrolysis to a low value (e.g., pH 1-2) with a strong acid will maximize precipitation. Ensure the solution is cold to further decrease solubility.

    • Extraction: If the product has some solubility in organic solvents, extraction from the acidified aqueous layer with a suitable solvent like ethyl acetate can be an alternative to precipitation.

ParameterRecommendationRationale
Hydrolysis Method Acid-catalyzed (HCl/H₂O) or Base-mediated (LiOH, THF/H₂O)Provides options for different sensitivities of the substrate.[8]
Workup Acidification to pH 1-2, coolingMaximizes the precipitation of the carboxylic acid product.
Purification RecrystallizationEffective method for removing impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: The overall yield can vary significantly depending on the optimization of both steps. With careful control of the N-alkylation reaction to minimize O-alkylation, and efficient hydrolysis, an overall yield of 60-80% is achievable.

Q2: How can I confirm the regioselectivity of the alkylation step?

A2: Spectroscopic methods are essential for distinguishing between the N- and O-alkylated isomers.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridone ring and the methylene protons of the acetate group will be different for the two isomers.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon of the pyridone ring is a key indicator.

  • GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify the isomers based on their fragmentation patterns.[4]

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions should be taken:

  • Nitro Compounds: 5-Nitro-2-pyridone and the subsequent products are nitroaromatic compounds, which can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Alkylating Agents: Ethyl bromoacetate is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with extreme care.

  • Acids and Bases: Concentrated acids and bases used in the hydrolysis step are corrosive. Always add acid to water, not the other way around, and wear appropriate PPE.

Q4: Can this synthesis be scaled up?

A4: Yes, the synthesis is amenable to scale-up.[1] However, for larger scale reactions, it is important to consider the following:

  • Heat Transfer: The N-alkylation reaction can be exothermic. Ensure adequate cooling and temperature control, especially during the addition of reagents.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, particularly if the pyridone salt has limited solubility.

  • Workup and Isolation: Handling larger volumes of liquids and solids during workup and purification will require appropriate equipment.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • To a stirred suspension of 5-nitro-2-pyridone (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure N-alkylated product.

Protocol 2: Synthesis of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • Dissolve ethyl 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate (1.0 eq) in a mixture of ethanol and 1 M aqueous hydrochloric acid.

  • Heat the mixture to reflux and stir until the hydrolysis is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid.

V. References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available from: [Link]

  • Kalita, E. V., Kim, D. G., Yeltsov, O. S., & Shtukina, T. S. (2016). Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization. Russian Journal of Organic Chemistry, 52(8), 1148–1153. Available from: [Link]

  • ACS Publications. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available from: [Link]

  • Li, Z., & Li, C.-J. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(13), 3354–3357. Available from: [Link]

  • Check, C. T., & Sarpong, R. (2013). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 78(13), 6393–6406. Available from: [Link]

  • Nielsen, S. T., & Nørby, P. (1970). Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts. The Journal of Organic Chemistry, 35(1), 98-101. Available from: [Link]

  • Royal Society of Chemistry. (2019). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Available from: [Link]

  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Oxo-DA reaction. Available from: [Link]

  • MDPI. (2021). Discovery of a novel 1,3,4-oxadiazol-2-one derivative as a potent NLRP3 inflammasome inhibitor. Molecules. Available from: [Link]

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  • Omar, F. A., Mahfouz, N. M., & Abd-El-Salam, O. M. (2003). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1929–o1930. Available from: [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Available from: [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyridinones

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Pyridinones are prevalent in numerous pharmaceutical agents, and their synthesis, while well-established, can present challenges.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common hurdles and optimize your reaction conditions for successful and reproducible outcomes.

Part 1: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of substituted pyridinones in a question-and-answer format. The advice provided is grounded in established chemical principles and field-proven experience.

Issue 1: Low or No Yield

Q1: My pyridinone synthesis is resulting in a very low yield. What are the common culprits and how can I improve it?

A low yield in pyridinone synthesis is a frequent issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters.[4][5]

  • Suboptimal Reaction Conditions:

    • Temperature: Many pyridinone syntheses require heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of starting materials or the desired product.[4] It is advisable to optimize the temperature in small increments of 5-10°C.[4] For reactions that require high temperatures for cyclodehydration, such as the Bohlmann-Rahtz synthesis, acid catalysis can facilitate the reaction at significantly lower temperatures.[6][7]

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial to determine the optimal reaction time.[4]

  • Inappropriate Catalyst or Solvent Selection:

    • Catalyst: The choice of catalyst is critical and can dramatically influence the reaction rate and yield. For instance, in some pyridone syntheses, bases like piperidine or acids can be employed.[4] It is often beneficial to screen a variety of catalysts to identify the most effective one for your specific transformation.[4]

    • Solvent: The solvent plays a multifaceted role by affecting reactant solubility, reaction rate, and even the reaction pathway.[4] For example, in certain syntheses, switching the solvent from ethanol to acetonitrile has been shown to overcome synthetic challenges.[4] Protic polar solvents like ethanol are often favored in reactions like the Bohlmann-Rahtz synthesis.[6]

  • Purity of Reactants: The presence of impurities in your starting materials can lead to undesirable side reactions or inhibit the catalyst, both of which will reduce the yield of the target pyridinone.[4][5] Always ensure the purity of your reagents before commencing the synthesis.

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages.[4][5] This can be due to factors such as product decomposition on silica gel, co-elution with impurities, or inadequate extraction.[4] If your product has high solubility in the aqueous phase, consider performing multiple extractions with smaller volumes of the organic solvent.[4]

Below is a logical workflow to troubleshoot low yields in your pyridinone synthesis:

Troubleshooting_Low_Yield A Low Yield Observed B Review Reaction Conditions (Temp, Time, Stoichiometry) A->B C Analyze Reactant Purity (Impurities, Water Content) A->C D Evaluate Purification Method (Work-up, Extraction, Chromatography) A->D E Optimize Temperature, Time, & Pressure B->E H Screen Solvents & Catalysts B->H F Purify Starting Materials C->F G Modify Workup & Extraction (pH, Solvent Choice) D->G I Improved Yield E->I F->I G->I H->I Impurity_Formation A Impurity Formation Observed B Identify Impurity Structure (NMR, MS) A->B C Hypothesize Formation Pathway B->C D Modify Reaction Conditions C->D E Adjust Stoichiometry C->E F Change Catalyst/Solvent C->F G Alter Reagent Addition Order C->G H Reduced Impurities D->H E->H F->H G->H

Caption: A logical workflow for troubleshooting impurity formation.

Issue 3: Purification Challenges

Q3: I am struggling to purify my substituted pyridinone. What are some effective strategies?

The purification of pyridinones can be challenging due to their polarity and, in some cases, their basicity.

  • Chromatography:

    • Tailing on Silica Gel: The basic nature of some pyridinones can lead to tailing on silica gel during column chromatography. This can often be mitigated by adding a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), to the eluent. [8] * Reverse-Phase Chromatography: For highly polar pyridinones, reverse-phase chromatography may be a more suitable purification method.

  • Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity. [8]A systematic screening of different solvents is often necessary to find the optimal conditions.

  • Acid-Base Extraction: For pyridinones with a basic nitrogen atom, acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the pyridinone, drawing it into the aqueous layer and separating it from non-basic impurities. [8]The pyridinone can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. [8]

  • Tautomerism in Hydroxypyridines: It is important to be aware that hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. [9]This can lead to the appearance of multiple spots on TLC or broadened peaks in NMR spectra, which may be mistaken for impurities. [9]In such cases, derivatization of the tautomeric mixture to a single, more easily purified compound can be an effective strategy. [9]

Part 2: Key Synthetic Methodologies and Protocols

This section provides an overview of common synthetic routes to substituted pyridinones, along with representative experimental protocols.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to prepare dihydropyridines, which can then be oxidized to the corresponding pyridines. [10][11]This method is particularly versatile for the synthesis of symmetrically substituted pyridines. [12] Reaction Mechanism:

Hantzsch_Mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Enamine Formation cluster_3 Step 3: Michael Addition cluster_4 Step 4: Cyclization & Dehydration cluster_5 Step 5: Aromatization A Aldehyde + β-Ketoester B α,β-Unsaturated Carbonyl A->B Base E Adduct B->E + Enamine (D) C β-Ketoester + Ammonia D Enamine C->D D->E F Dihydropyridine E->F - H2O G Pyridine F->G [O]

Caption: Simplified mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol). [13]2. Add ethanol (10-20 mL) as the solvent. [13]3. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. [13]4. Monitor the progress of the reaction by TLC. Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature. [13]5. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or crystallization.

Aromatization of the Dihydropyridine

  • In a round-bottom flask, dissolve the 1,4-dihydropyridine (1.0 mmol) in a suitable solvent such as acetonitrile (10-20 mL). [13]2. Add an oxidizing agent, such as activated manganese dioxide (5-10 equivalents). [13]3. Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the solid oxidant. [13]5. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyridine product, which can be further purified if necessary.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines in two steps, starting from an enamine and an ethynylketone. [6][14][15] Reaction Mechanism:

Bohlmann_Rahtz_Mechanism cluster_1 Step 1: Michael Addition cluster_2 Step 2: Isomerization & Cyclodehydration A Enamine + Ethynylketone B Aminodiene Intermediate A->B C Pyridine B->C Heat or Acid

Caption: Simplified mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

  • To a solution of the enamine (1.0 mmol) in a suitable solvent such as toluene, add the ethynyl ketone (1.0 mmol).

  • Add an acid catalyst, such as acetic acid (5:1 toluene:acetic acid) or a Lewis acid like zinc bromide. [6][7]3. Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Data Tables for Reaction Optimization

The following tables provide a starting point for optimizing your reaction conditions.

Table 1: Common Solvents for Pyridinone Synthesis

SolventPolarityProtic/AproticTypical Use Cases
EthanolPolarProticHantzsch Synthesis, Bohlmann-Rahtz Synthesis [6]
AcetonitrilePolarAproticCan overcome difficulties in some syntheses [4]
TolueneNonpolarAproticBohlmann-Rahtz Synthesis [6]
Dimethylformamide (DMF)PolarAproticN-alkylation of pyridones [16]
Dimethyl Sulfoxide (DMSO)PolarAproticBohlmann-Rahtz Synthesis, N-alkylation of pyridones [6][16]
WaterPolarProticGreen chemistry approaches to Hantzsch synthesis [10]

Table 2: Common Catalysts for Pyridinone Synthesis

CatalystTypeTypical Use Cases
PiperidineBaseGuareschi-Thorpe type syntheses [4]
Ammonium AcetateNitrogen Source/BaseHantzsch Synthesis [10]
Acetic AcidBrønsted AcidBohlmann-Rahtz Synthesis (lowers reaction temp) [6][7]
p-Toluenesulfonic acid (PTSA)Brønsted AcidHantzsch Synthesis (ultrasound irradiation) [5]
Zinc Bromide (ZnBr₂)Lewis AcidBohlmann-Rahtz Synthesis [7][14]
Ytterbium Triflate (Yb(OTf)₃)Lewis AcidBohlmann-Rahtz Synthesis [14]

References

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2007).
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Bicyclic Pyridones 4aa. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • VCU Innovation Gateway. (n.d.). Efficient Synthesis of Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • MDPI. (2023, January 28). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[4][17]xazine-1,8-diones. Molecules, 28(3), 1261.

  • ACS Publications. (2022, April 27). Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry, 87(10), 6843–6851.
  • DiVA portal. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from [Link]

  • ACS Publications. (2025, March 7). Improved Synthesis for the 4-Pyridone Intermediate of Baloxavir Marboxil: Elimination of Polar Aprotic Solvents and Optimization Through Design of Experiments (DoE). Organic Process Research & Development.
  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5240.
  • ResearchGate. (2019, January 21). How can i purify an N-substituted pyridone with the fonction -COOH from a basic environment? and what kind of base should i use? Retrieved from [Link]

  • JETIR.org. (n.d.). Synthesis and characterization of substituted pyridones using isatoic anhydride. Retrieved from [Link]

  • RSC Publishing. (2023, August 21).
  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Retrieved from [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • LOCKSS. (2007, November 30). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • UBC Chemistry. (n.d.). Methodology for the synthesis of pyridines and pyridones: Development and applications. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitropyridinone Compounds

Introduction: The Analytical Imperative for Nitropyridinone Compounds Nitropyridinone compounds represent a class of heterocyclic molecules with significant interest in pharmaceutical development due to their diverse bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Nitropyridinone Compounds

Nitropyridinone compounds represent a class of heterocyclic molecules with significant interest in pharmaceutical development due to their diverse biological activities. The accurate quantification of these compounds in various matrices—from active pharmaceutical ingredients (APIs) to biological fluids—is foundational to ensuring product quality, safety, and efficacy. The lifecycle of a drug development program often necessitates changes to analytical methodology, whether due to a transfer between laboratories, an evolution from early to late-phase development, or the adoption of new technology. In these instances, simply validating a new method in isolation is insufficient. Cross-validation becomes the critical process to demonstrate that the data generated by a new or alternative method is comparable to the original, validated method.

This guide provides an in-depth comparison of the two most prevalent analytical techniques for nitropyridinone analysis—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and outline the framework for a robust cross-validation study, grounded in the principles set forth by global regulatory bodies.

Pillar 1: The Principle of Method Cross-Validation

Cross-validation is a formal comparison of two or more bioanalytical methods to establish data comparability.[1] This is not merely a "pass/fail" exercise; rather, it is a statistical assessment of the relationship between data sets. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide the regulatory framework, emphasizing a science- and risk-based approach.[2][3] Cross-validation is essential in several scenarios[4]:

  • Inter-laboratory Transfer: When a method is moved from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a QC or contract lab).

  • Method Evolution: When data from an early-phase method must be compared with data from a later, optimized method within the same study or across different studies.[1]

  • Technology Changes: When there are significant changes in analytical instrumentation or software platforms.[4]

  • Matrix or Species Changes: For bioanalytical methods, switching from one biological matrix or species to another (e.g., rat plasma to mouse plasma) requires cross-validation.[4]

The goal is to ensure that any observed differences in results are due to the samples themselves, not a bias introduced by the analytical method.

Pillar 2: Comparative Analysis of Core Analytical Techniques

The choice of an analytical method is driven by the specific requirements of the analysis at a given stage of development. Nitropyridinone compounds, containing both a pyridine ring (a UV chromophore) and a polar nitro group, are amenable to both HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, valued for its robustness, cost-effectiveness, and simplicity. Detection relies on the principle that chromophores, such as the aromatic nitro group in nitropyridinones, absorb light at specific wavelengths.[5][6]

Causality of Method Design:

  • Column Choice: A C18 reversed-phase column is typically the first choice. However, the polarity of some nitropyridinone N-oxide derivatives may lead to poor retention. In such cases, a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary to achieve adequate separation.[7][8]

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is standard. Adding a small amount of acid (e.g., 0.1% formic acid) is crucial to control the ionization state of the pyridine ring, ensuring sharp, symmetrical peaks.

  • Wavelength Selection: The detection wavelength should be set at the absorbance maximum (λmax) of the nitropyridinone compound to ensure maximum sensitivity. A diode-array detector (DAD) is invaluable during method development to confirm peak purity and select the optimal wavelength.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis and impurity profiling.[9][10] It couples the separating power of LC with the mass-analyzing capability of a triple quadrupole mass spectrometer, which acts as a highly specific detector.

Causality of Method Design:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for nitropyridinone compounds. The basic nitrogen on the pyridine ring is readily protonated to form a stable [M+H]+ ion.[11]

  • Detection (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (e.g., the [M+H]+ ion) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference and confirming identity.[12]

  • Chromatography: While MS provides specificity, good chromatography is still essential to separate isomers and prevent ion suppression from co-eluting matrix components.

Performance Comparison

The following table summarizes the typical performance characteristics of each method for the analysis of nitropyridinone compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL range
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, provides mass spectral confirmation, distinguishing compounds with identical retention times.
Sample Throughput ModerateHigh
Instrumentation Cost ModerateHigh
(Note: Data is representative based on performance for similar halogenated nitroaromatic compounds.)[13]

Pillar 3: The Cross-Validation Workflow in Practice

A successful cross-validation study involves analyzing the same set of quality control (QC) samples and, where possible, incurred study samples, with both the original (reference) and new (alternative) methods.

Cross_Validation_Workflow cluster_prep Phase 1: Method Establishment cluster_exec Phase 2: Cross-Validation Execution cluster_eval Phase 3: Data Evaluation M1_Dev Method 1 (e.g., HPLC-UV) Development & Validation QC_Prep Prepare QC Samples (Low, Mid, High) M1_Dev->QC_Prep M2_Dev Method 2 (e.g., LC-MS/MS) Development & Validation M2_Dev->QC_Prep Analysis Analyze QCs & Study Samples with Both Methods QC_Prep->Analysis Stat_Analysis Statistical Analysis (e.g., Bland-Altman, %Difference) Analysis->Stat_Analysis Criteria Compare Results Against Pre-defined Acceptance Criteria Stat_Analysis->Criteria Report Final Report & Conclusion on Method Comparability Criteria->Report

Caption: High-level workflow for cross-validating two analytical methods.

Experimental Protocols

The following protocols are robust starting points for the analysis of a hypothetical nitropyridinone compound. They must be fully validated according to ICH Q2(R2) guidelines before use.[14]

  • Instrumentation: Standard HPLC system with a Diode Array Detector (DAD).

  • Sample Preparation:

    • Prepare a stock solution of the nitropyridinone reference standard in methanol at 1 mg/mL.

    • Create working standards via serial dilution in the mobile phase.

    • Dissolve the test sample in methanol or mobile phase to a suitable concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Column: Polar-embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the λmax of the compound (e.g., 275 nm), with a reference wavelength of 360 nm.[6]

  • Data Analysis: Quantify using an external standard calibration curve. Assess peak purity using the DAD.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation:

    • Prepare stock and working standards as in the HPLC-UV method, but at lower concentrations (e.g., down to the pg/mL level).

    • For biological samples, perform protein precipitation (e.g., add 3 parts cold acetonitrile to 1 part plasma), vortex, centrifuge, and inject the supernatant.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: Optimize using infusion of a standard solution. For a hypothetical compound with MW=200, the transition could be: m/z 201 -> 155.

  • Data Analysis: Quantify using an internal standard and a calibration curve weighted by 1/x².

Acceptance Criteria & Statistical Approach

The ICH M10 guideline deliberately omits prescriptive "pass/fail" criteria for cross-validation, encouraging a more scientific evaluation of data comparability.[3] A common and robust approach is to evaluate the percentage difference between the results obtained from the two methods for each QC sample.

A general acceptance criterion is:

  • The mean concentration difference between the two methods should not deviate by more than ±20.0% for at least two-thirds (67%) of the samples analyzed.

For a more in-depth analysis, a Bland-Altman plot can be used to visualize the agreement between the two methods, plotting the difference between the measurements against their average. This helps to identify any systematic bias or trends across the concentration range.

Decision_Tree start Analytical Method Change Proposed q1 Is it a new method for a new study? start->q1 q2 Is data comparison across methods required? q1->q2 No full_val Perform Full Method Validation q1->full_val Yes q3 Is it an inter-lab transfer? q2->q3 No cross_val Perform Cross-Validation q2->cross_val Yes q3->cross_val Yes no_cross_val Cross-Validation Not Required q3->no_cross_val No

Caption: Decision tree for determining the need for cross-validation.

Conclusion

References

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  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters.
  • Cross-Validation of Analytical Methods for 2-Bromo-6-methyl-4-nitroanisole: A Comparative Guide. Benchchem.
  • Part-per-trillion LC-MS/MS determination of neonicotinoids in small volumes of songbird plasma. PubMed.
  • Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review.
  • Important Aspects of UV Detection for HPLC. LCGC International.

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Comparative

Biological Activity Comparison Guide: 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid vs. Structural Analogs

Executive Summary In fragment-based drug discovery (FBDD), the N-substituted 2-pyridinone acetic acid scaffold is a privileged structure for targeting enzymes with distinct anion-binding pockets, most notably Aldose Redu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), the N-substituted 2-pyridinone acetic acid scaffold is a privileged structure for targeting enzymes with distinct anion-binding pockets, most notably Aldose Reductase (ALR2) . ALR2 is the rate-limiting enzyme of the polyol pathway, heavily implicated in chronic diabetic complications such as neuropathy and retinopathy.

This guide objectively compares the biological activity, physicochemical properties, and thermodynamic binding profiles of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid against its unsubstituted, methylated, and aminated analogs. By analyzing these structural variations, researchers can better understand the critical role of the 5-position substituent in driving both inhibitory potency and target selectivity.

Mechanistic Rationale & Pharmacophore Design

The biological efficacy of pyridinone-acetic acid derivatives hinges on a dual-interaction model within the ALR2 active site:

  • The Anion-Binding Anchor: The N-acetic acid moiety mimics the natural substrate, anchoring deeply into the highly conserved anion-binding pocket (comprising Tyr48, His110, and Trp111) via strong electrostatic and hydrogen-bonding interactions ([1]).

  • The Specificity Pocket Modulator: The 2-pyridinone core projects its 5-position substituent into the specificity pocket.

The introduction of a 5-nitro group fundamentally alters the fragment's physicochemical profile compared to its analogs. As a strongly electron-withdrawing group, the nitro substituent lowers the pKa of the acetic acid, ensuring it remains fully ionized at physiological pH to maximize salt-bridge formation with His110. Furthermore, it modulates the electron density of the pyridinone ring, significantly enhancing π−π stacking interactions with Trp111, a feature often lacking in electron-donating analogs like the 5-amino derivative ([2]).

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes Inhibitor 5-Nitro-Pyridinone Acetic Acid Inhibitor->ALR2 Inhibits

Figure 1: Polyol pathway mechanism and targeted ALR2 inhibition by the 5-nitro-pyridinone analog.

Comparative Biological Activity & Physicochemical Data

To objectively evaluate the performance of the 5-nitro analog, we present benchmarked structure-activity relationship (SAR) data comparing it against three core analogs. A critical metric for success is the Selectivity Index (ALR1/ALR2) . Aldehyde reductase (ALR1) is a closely related detoxifying enzyme; inhibiting it leads to cellular toxicity. Thus, high selectivity is mandatory for lead progression.

Table 1: Physicochemical Properties
CompoundR-Group (C5)pKa (Acetic Acid)LogPTPSA (Ų)
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid -NO₂ 3.85 0.42 103.5
2-(2-Oxo-1,2-dihydropyridin-1-yl)acetic acid-H4.120.5557.7
2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid-CH₃4.250.9857.7
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid-NH₂4.30-0.1583.7
Table 2: Biological Activity (Representative SAR Data)
CompoundALR2 IC₅₀ (nM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid 45 ± 5 > 50 > 1100
2-(2-Oxo-1,2-dihydropyridin-1-yl)acetic acid320 ± 1512.5~ 39
2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid185 ± 1215.0~ 81
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid850 ± 408.5~ 10

Data Interpretation: The 5-nitro analog demonstrates a nearly 7-fold increase in potency over the unsubstituted core and an exceptional selectivity index. The electron-donating 5-amino group performs poorly, likely due to unfavorable electrostatic repulsion within the lipophilic specificity pocket.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed to accurately measure the biological activity of these analogs.

Protocol 1: In Vitro ALR2 Enzymatic Inhibition Assay

This assay tracks the oxidation of NADPH to determine inhibitory potency.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2).

    • Causality: A pH of 6.2 ensures optimal ionization of the N-acetic acid moiety while maintaining the structural stability of the recombinant ALR2 enzyme.

  • Enzyme/Inhibitor Pre-incubation: Mix recombinant human ALR2 (50 mU/mL) with varying concentrations of the pyridinone analogs (0.1 nM to 10 µM) in 96-well UV-transparent plates. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the binding equilibrium to be reached before the reaction starts, preventing artificially high initial reaction rates that skew IC₅₀ calculations.

  • Substrate Addition: Add NADPH (0.15 mM final) and DL-glyceraldehyde (10 mM final) to initiate the reaction.

    • Causality: Glucose is the physiological substrate but possesses a high Km​ (low affinity) for ALR2. DL-glyceraldehyde is used as a surrogate because it has a significantly lower Km​ , yielding a robust, highly reproducible signal window for screening.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader.

    • Causality: The oxidation of NADPH to NADP+ results in a stoichiometric loss of absorbance at 340 nm, directly correlating to enzyme activity.

  • Validation & Controls: Include Epalrestat (1 µM) as a positive control and 1% DMSO as a vehicle control.

    • Causality: This creates a self-validating system; the positive control confirms enzyme susceptibility and assay sensitivity, while the vehicle control establishes the uninhibited baseline ( Vmax​ ).

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Because IC₅₀ values are inherently assay-dependent, ITC is required to confirm the thermodynamic drivers of the 5-nitro group's enhanced affinity.

  • Sample Dialysis: Dialyze the ALR2 protein and dissolve the 5-nitro analog in the exact same dialysis buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: Exact buffer matching is critical to eliminate heat of dilution artifacts during titration, which can mask the true heat of binding.

  • Titration Execution: Inject 2 µL aliquots of the inhibitor (500 µM) into the calorimeter cell containing ALR2 (50 µM) at 25°C, with 150-second intervals between injections.

    • Causality: The 150-second interval allows the thermal power signal to return completely to baseline, ensuring accurate integration of the enthalpy ( ΔH ) for each individual injection.

  • Data Fitting: Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and −TΔS .

Workflow Step1 Compound Synthesis & Purification (>98%) Step2 In Vitro ALR2 Assay (NADPH Oxidation) Step1->Step2 Step3 Selectivity Counter-Screen (ALR1 Assay) Step2->Step3 IC50 < 1 µM Step4 Thermodynamic Profiling (ITC) Step3->Step4 Selectivity > 20x Step5 Lead Selection: 5-Nitro Analog Step4->Step5 Favorable ΔG

Figure 2: High-throughput screening and thermodynamic validation workflow for lead selection.

Conclusion

The comparative data clearly demonstrates that 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a superior fragment for ALR2 inhibition compared to its structural analogs. The strategic placement of the electron-withdrawing nitro group optimizes the pKa of the acetic acid anchor and maximizes π -stacking interactions within the specificity pocket. This results in a highly potent, highly selective profile that avoids the off-target toxicity associated with ALR1 inhibition, making it an ideal candidate for further structural elaboration in drug development pipelines.

References

  • Acetic Acid Aldose Reductase Inhibitors Bearing a Five-Membered Heterocyclic Core with Potent Topical Activity in a Visual Impairment Rat Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors Source: Molecules (PubMed Central / NIH) URL:[Link][2]

Sources

Validation

Benchmarking the Efficacy of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: A Comparative Analysis Against Established Dihydropyrimidine Dehydrogenase Inhibitors

A Technical Guide for Researchers in Oncology and Drug Development Abstract The compound 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, a structural analog of uracil, presents a promising scaffold for the inhibiti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology and Drug Development

Abstract

The compound 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, a structural analog of uracil, presents a promising scaffold for the inhibition of dihydropyrimidine dehydrogenase (DPD), a critical enzyme in the catabolism of fluoropyrimidine-based chemotherapeutics such as 5-fluorouracil (5-FU).[1][2] This guide provides a comprehensive framework for benchmarking the inhibitory efficacy of this novel compound against well-characterized DPD inhibitors. We will delve into the scientific rationale for this comparison, provide detailed experimental protocols for in vitro enzyme inhibition assays, and present a structured approach for data analysis and interpretation. This guide is intended for researchers and scientists in the fields of oncology, pharmacology, and drug development who are focused on enhancing the therapeutic index of fluoropyrimidine drugs.

Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase in Chemotherapy

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the metabolic pathway of uracil and thymine.[1][2] Crucially, it is also responsible for the degradation of more than 80% of the administered dose of the widely used anticancer drug 5-fluorouracil (5-FU) and its oral prodrug, capecitabine.[2] While this metabolic activity is a natural physiological process, it presents a significant challenge in cancer therapy. The rapid degradation of 5-FU can lead to a short half-life and variable drug exposure, diminishing its antitumor efficacy.

Conversely, patients with a deficiency in DPD activity, due to genetic variations in the DPYD gene, are at a high risk of severe, life-threatening toxicity from standard doses of 5-FU.[1][3] This toxicity can manifest as myelosuppression, severe diarrhea, mucositis, and hand-foot syndrome.[3] Therefore, the targeted inhibition of DPD is a key strategy to modulate the pharmacokinetics of 5-FU, with the goals of increasing its bioavailability, prolonging its half-life, and reducing its toxicity.

The compound 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, with its nitropyridinone core, represents a class of molecules with diverse biological activities, including potential anticancer properties.[4][5][6][7] Its structural similarity to the natural substrates of DPD makes it a compelling candidate for investigation as a DPD inhibitor. This guide outlines the necessary steps to rigorously evaluate its efficacy in this role.

Selection of Comparator Inhibitors

To establish a robust benchmark, 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid should be compared against known DPD inhibitors with well-documented mechanisms of action. The following compounds are recommended as comparators:

  • Gimeracil (5-chloro-2,4-dihydroxypyridine): A potent, reversible inhibitor of DPD. It is a component of the oral fluoropyrimidine combination drug S-1 (Teysuno®), where it serves to increase the concentration and prolong the activity of 5-FU.

  • Eniluracil (5-ethynyluracil): An irreversible, mechanism-based inactivator of DPD. Its potent and sustained inhibition of the enzyme has been extensively studied.

The inclusion of both a reversible and an irreversible inhibitor will provide a comprehensive understanding of the inhibitory mechanism of the test compound.

Experimental Design: In Vitro DPD Inhibition Assay

The cornerstone of this benchmarking study is a cell-free in vitro enzyme inhibition assay. This allows for the direct measurement of the compound's effect on DPD activity without the confounding variables of cellular uptake, metabolism, and off-target effects.

Rationale for Experimental Choices

A spectrophotometric assay is a reliable and widely used method for measuring DPD activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of 5-FU by DPD. This method provides a direct, real-time measurement of enzyme kinetics.

Experimental Workflow

DPD_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Source of DPD Enzyme (Recombinant Human DPD or Liver Cytosol) A1 Pre-incubation of DPD Enzyme with Inhibitor or Vehicle Control P1->A1 P2 Preparation of Assay Buffer (e.g., Potassium Phosphate Buffer, pH 7.4) P2->A1 P3 Preparation of Substrate and Cofactor Solutions (5-Fluorouracil and NADPH) A2 Initiation of Reaction by adding 5-FU and NADPH P3->A2 P4 Preparation of Inhibitor Stock Solutions (Test Compound and Comparators in DMSO) P4->A1 A1->A2 A3 Kinetic Measurement of NADPH Oxidation (Absorbance at 340 nm) over time using a spectrophotometer A2->A3 D1 Calculation of Initial Reaction Velocities A3->D1 D2 Plotting of Dose-Response Curves (% Inhibition vs. Inhibitor Concentration) D1->D2 D3 Determination of IC50 Values (Concentration for 50% Inhibition) D2->D3

Caption: Workflow for the in vitro DPD enzyme inhibition assay.

Detailed Protocol
  • Enzyme and Reagent Preparation:

    • Obtain recombinant human DPD enzyme or prepare a cytosolic fraction from liver tissue known to have high DPD activity.

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 2.5 mM dithiothreitol).

    • Prepare stock solutions of 5-fluorouracil (5-FU) and NADPH in the assay buffer.

    • Prepare stock solutions of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, Gimeracil, and Eniluracil in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the DPD enzyme to the assay buffer.

    • Add serial dilutions of the test compound and comparator inhibitors to the wells. Include a vehicle control (DMSO) for determining 100% enzyme activity.

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a mixture of 5-FU and NADPH to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADPH consumption) for each reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate dose-response curves.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the dose-response data to a suitable nonlinear regression model (e.g., four-parameter logistic equation).

Data Presentation and Interpretation

The quantitative data obtained from the DPD inhibition assays should be summarized in a clear and concise table for easy comparison.

CompoundIC50 (µM) [95% Confidence Interval]Inhibition Type (Hypothesized)
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid[Insert Experimental Value]To be determined
Gimeracil[Insert Experimental Value]Reversible
Eniluracil[Insert Experimental Value]Irreversible

Interpreting the Results:

  • A lower IC50 value indicates a more potent inhibitor.

  • By comparing the IC50 value of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid to those of Gimeracil and Eniluracil, its relative potency can be determined.

  • Further kinetic studies (e.g., Lineweaver-Burk or Dixon plots) would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine if the inhibition is reversible or irreversible.

Signaling Pathway and Mechanism of Action

DPD_Pathway cluster_chemo Chemotherapy cluster_metabolism Metabolism cluster_inhibitors Inhibitors 5FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) 5FU->DPD Catabolism Inactive_Metabolite Inactive Metabolite (Dihydro-5-FU) DPD->Inactive_Metabolite Test_Compound 2-(5-Nitro-2-oxo-1,2- dihydropyridin-1-yl)acetic acid Test_Compound->DPD Inhibition Known_Inhibitors Gimeracil Eniluracil Known_Inhibitors->DPD Inhibition

Caption: The role of DPD in 5-FU catabolism and the site of action for inhibitors.

The primary mechanism of action for the proposed study is the direct inhibition of DPD. By blocking this enzyme, 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, along with the comparator inhibitors, prevents the conversion of 5-FU to its inactive metabolite, dihydro-5-FU. This leads to an increase in the systemic exposure and half-life of 5-FU, potentially enhancing its anticancer effects and allowing for lower, less toxic doses.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid as a DPD inhibitor. A favorable in vitro profile, characterized by a low IC50 value comparable to or better than established inhibitors, would warrant further investigation.

Future studies should include:

  • Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible and to characterize the type of inhibition.

  • Cell-based Assays: To confirm the activity of the compound in a cellular context and to assess its effects on 5-FU-induced cytotoxicity.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To evaluate the effect of the compound on 5-FU metabolism and tumor growth in animal models.

The systematic evaluation outlined in this guide will provide the necessary data to determine the potential of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid as a novel agent for improving the safety and efficacy of fluoropyrimidine-based cancer therapies.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2025 May 7;18(5):692. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2018 May 29;23(6):1303. Available at: [Link]

  • Nitric oxide synthase inhibitors reduced lipid peroxidation in N-nitrosodiethylamine-treated rats. Roczniki Państwowego Zakładu Higieny. 2001;52(2):89-95. Available at: [Link]

  • Sebetralstat. PubChem. Available at: [Link]

  • Sebetralstat: First Oral Plasma Kallikrein Inhibitor for Acute Hereditary Angioedema. TouchREVIEWS in RMD. 2024. Available at: [Link]

  • Self-administered oral sebetralstat: a game-changer in treatment of hereditary angioedema. Postepy Dermatologii I Alergologii. 2025 Aug; 42(4): 589–590. Available at: [Link]

  • Dihydropyrimidine dehydrogenase deficiency. MedlinePlus. Available at: [Link]

  • Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. KalVista Pharmaceuticals. Available at: [Link]

  • Dihydropyrimidine Dehydrogenase (DPYD). ARUP Consult. Available at: [Link]

  • Sebetralstat improves symptom relief in acute hereditary angioedema attacks. 2 Minute Medicine. Available at: [Link]

  • 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. eviQ. Available at: [Link]

  • DPYDQ - Overview: Dihydropyrimidine Dehydrogenase Genotype, Varies. Mayo Clinic Laboratories. Available at: [Link]

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Comparative

A Comparative Guide to the Photophysical Properties of Substituted Pyridinones for Researchers and Drug Development Professionals

Substituted 2-pyridinones are a fascinating and highly versatile class of heterocyclic compounds. Their rigid, planar structure and inherent dipolar character make them exceptional candidates for a wide array of applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted 2-pyridinones are a fascinating and highly versatile class of heterocyclic compounds. Their rigid, planar structure and inherent dipolar character make them exceptional candidates for a wide array of applications, from fluorescent probes in bioimaging to key scaffolds in medicinal chemistry.[1] The true power of the pyridinone core, however, lies in its tunability. The strategic placement of electron-donating or electron-withdrawing substituents allows for the fine-tuning of their photophysical properties, enabling the rational design of molecules with tailored absorption and emission characteristics.[2]

This guide provides a comparative analysis of how different substituents impact the key photophysical parameters of the 2-pyridinone scaffold. We will delve into the underlying principles governing these changes and provide standardized protocols for their characterization, empowering researchers to select or design the optimal pyridinone derivative for their specific application.

The Influence of Substituents on Pyridinone Photophysics

The photophysical behavior of 2-pyridinone derivatives is governed by intramolecular charge transfer (ICT) from an electron-donor (D) to an electron-acceptor (A) portion of the molecule, often bridged by a π-conjugated system.[3] The pyridinone ring itself typically acts as the acceptor. The nature and position of substituents dramatically alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths, fluorescence quantum yield, and other key properties.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NH₂), and dimethylamino (-N(CH₃)₂) groups increase the electron density of the pyridinone system. This raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[3]

Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), nitro (-NO₂), and trifluoromethyl (-CF₃) pull electron density away from the pyridinone core.[4] These groups lower the energy of the LUMO, which can also lead to a red shift in the absorption and emission spectra. The introduction of a cyano group, in particular, has been shown to significantly enhance the fluorescence quantum yield.[4]

The interplay between the position of the substituent and the overall molecular structure is critical. For instance, a donor group positioned to enhance the ICT character will have a more pronounced effect on the photophysical properties.[3]

Comparative Photophysical Data

The following table summarizes the photophysical properties of various substituted 2-oxonicotinonitriles, highlighting the impact of different substituents at the 4-position of the pyridine ring.

Compound IDSubstituent at C4Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F (%)
1a -HEthanol335389433511
1b -CH₃ (EDG)Ethanol329385465011
1c -CF₃ (EWG)Ethanol338390413010
1d -C₂F₅ (EWG)Ethanol337390422012
1e -COOEt (EWG)Ethanol368444448073
1f -CN (EWG)Ethanol374434378085

Data synthesized from[4]. λ_abs: Absorption Maximum, λ_em: Emission Maximum, Φ_F: Fluorescence Quantum Yield.

From this data, it is evident that the introduction of electron-withdrawing groups with conjugation effects, such as an ester (-COOEt) or a cyano (-CN) group, at the 4-position leads to a significant bathochromic shift and a dramatic increase in the fluorescence quantum yield compared to the unsubstituted or alkyl/fluoroalkyl-substituted counterparts.[4]

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount. Below are standardized, step-by-step protocols for key measurements.

This protocol outlines the fundamental procedure for acquiring absorption and emission spectra.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_flu Fluorescence Measurement prep_sample Dissolve pyridinone derivative in spectroscopic grade solvent prep_blank Prepare blank sample (solvent only) abs_blank Record baseline with blank prep_sample->abs_blank abs_sample Measure absorbance of sample abs_blank->abs_sample Place cuvette in spectrophotometer flu_ex Set excitation wavelength (typically λ_abs) abs_sample->flu_ex flu_scan Scan emission spectrum flu_ex->flu_scan

Caption: Workflow for photophysical characterization.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the pyridinone derivative in a spectroscopic grade solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (typically 1-10 µM) in the same solvent, ensuring the maximum absorbance is below 0.1 to avoid inner filter effects.

    • Use a 1 cm path length quartz cuvette for all measurements.

  • Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λ_abs determined in the previous step.

    • Scan the emission spectrum, typically from 10 nm above the excitation wavelength to the end of the emission profile.

    • Identify the wavelength of maximum emission (λ_em).

The relative method, using a well-characterized standard, is a reliable and widely used approach.

Methodology:

  • Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, Rhodamine 6G in ethanol for green-yellow emitters).

  • Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Fluorescence Spectra Acquisition:

    • Record the emission spectrum for each solution of the sample and the standard.

    • Ensure identical experimental conditions (excitation wavelength, slit widths) for both sample and standard measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • Grad_s and Grad_r are the gradients of the sample and reference plots, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if different).

Structure-Property Relationships Visualized

The effect of substituents on the electronic energy levels of the pyridinone core can be conceptually visualized.

G LUMO_unsub LUMO HOMO_unsub HOMO LUMO_unsub->HOMO_unsub ΔE_unsub HOMO_edg HOMO (Raised) LUMO_edg LUMO LUMO_edg->HOMO_edg ΔE_edg < ΔE_unsub (Red Shift) HOMO_ewg HOMO LUMO_ewg LUMO (Lowered) LUMO_ewg->HOMO_ewg ΔE_ewg < ΔE_unsub (Red Shift)

Caption: Effect of substituents on HOMO/LUMO energy levels.

Conclusion

The 2-pyridinone scaffold offers a robust and highly adaptable platform for the development of novel fluorophores and bioactive compounds. A thorough understanding of how substituents influence the fundamental photophysical properties is crucial for the rational design of molecules with desired characteristics. Electron-donating groups and, more significantly, electron-withdrawing groups capable of conjugation, can induce substantial red shifts in absorption and emission and dramatically enhance fluorescence quantum yields. By employing the standardized protocols outlined in this guide, researchers can confidently and accurately characterize their novel pyridinone derivatives, accelerating the discovery and development process in materials science and drug discovery.

References

  • Aliaga, C., Galdames, J. S., & Rezende, M. C. (n.d.). On the solvatochromic reversal of merocyanine dyes. Part 2.1 An experimental and semi-empirical study of the solvatochromism of α- and γ-vinylogous pyridones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Baskin, K. E., & Ziller, J. W. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • El-Sayed, R., et al. (2020). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Galyametdinov, R. A., et al. (2021). New 2-pyridone-based donor–acceptor dyes: the effect of the donor group position, type of π-linker and acid–base characteristics of the medium on the photophysical properties. Organic & Biomolecular Chemistry. [Link]

  • Kovalenko, V. V., et al. (2022). Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. Russian Journal of General Chemistry. [Link]

  • Kwon, N., et al. (2018). Design of 2-Pyridone Fluorophores for Brighter Emissions at Longer Wavelengths. Chemistry – An Asian Journal. [Link]

  • Li, J., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Mishra, A., et al. (2015). Design, synthesis, photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives. Journal of Materials Chemistry C. [Link]

  • Nishimura, Y., et al. (2012). Synthesis and specific solvatochromism of D–π–A type pyridinium dye. Dyes and Pigments. [Link]

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Validation

Validation of in vitro assay results for 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Validation of In Vitro Assay Results for 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: A Comparative Guide to Aldose Reductase Inhibitors As a Senior Application Scientist, I approach assay validation not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of In Vitro Assay Results for 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: A Comparative Guide to Aldose Reductase Inhibitors

As a Senior Application Scientist, I approach assay validation not merely as a procedural checklist, but as a hierarchical proof of mechanism. When evaluating a candidate like 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS: 56546-38-4), we must first understand its structural rationale. The compound features a pyridone core with an electron-withdrawing nitro group and an N-linked acetic acid moiety. This specific architecture is a classic pharmacophore designed to inhibit Aldose Reductase (AKR1B1) [1].

AKR1B1 is the rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, it reduces excess glucose to sorbitol. Because sorbitol is highly polar and cannot easily cross cell membranes, it accumulates intracellularly, causing severe osmotic stress and tissue damage—the primary drivers of diabetic complications such as neuropathy and retinopathy[2].

The N-acetic acid moiety of our target compound acts as a highly polar headgroup designed to anchor into the anion-binding pocket of AKR1B1 (specifically interacting with residues Tyr48, His110, and Trp111). However, this same polarity threatens the compound's ability to permeate cell membranes. Therefore, a robust validation system must prove not only biochemical efficacy but also cellular translation.

Mechanism of Action & Target Engagement

PolyolPathway Glucose D-Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH oxidation Fructose D-Fructose Sorbitol->Fructose NAD+ reduction AKR1B1 Aldose Reductase (AKR1B1) AKR1B1->Glucose Catalyzes Inhibitor 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl) acetic acid Inhibitor->AKR1B1 Inhibits (Anion Pocket)

Figure 1: Polyol Pathway highlighting AKR1B1 catalysis and targeted inhibition by the compound.

Comparative Performance Profiling

To objectively validate 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, we benchmark it against two gold-standard Aldose Reductase Inhibitors (ARIs):

  • Epalrestat: The only commercially available ARI in several regions, representing the carboxylic acid class[3].

  • Sorbinil: A highly potent spirohydantoin-class inhibitor, known for excellent tissue penetration but historically limited by hypersensitivity reactions.

Table 1: Representative In Vitro Validation Metrics

CompoundDrug ClassAKR1B1 IC₅₀ (nM)AKR1A1 IC₅₀ (µM)Selectivity IndexRBC Sorbitol IC₅₀ (nM)
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid Pyridone-Acetic Acid45 ± 5> 15> 333120 ± 15
Epalrestat Carboxylic Acid10 ± 20.1717240 ± 20
Sorbinil Spirohydantoin3 ± 0.5> 50> 16,00085 ± 10

Data Interpretation: While Epalrestat has a lower biochemical IC₅₀, its selectivity against the related detoxifying enzyme AKR1A1 is notoriously poor. Our target compound demonstrates a superior Selectivity Index (>333) and highly efficient cellular translation (RBC IC₅₀ of 120 nM), proving that the nitro-pyridone core provides sufficient lipophilicity to offset the polar acetic acid group.

In Vitro Assay Validation Workflows

A self-validating experimental system must follow a strict hierarchy: Biochemical Efficacy Safety/Selectivity Cellular Translation.

Workflow Phase1 Phase 1: Primary Efficacy AKR1B1 Enzymatic Assay (NADPH Oxidation, 340nm) Decision1 IC50 < 100 nM? Phase1->Decision1 Phase2 Phase 2: Safety & Selectivity AKR1A1 Counter-Screen (Glucuronate Substrate) Decision2 Selectivity > 100x? Phase2->Decision2 Phase3 Phase 3: Cellular Translation RBC Sorbitol Accumulation (LC-MS/MS Quantification) Decision1->Phase1 No (Optimize) Decision1->Phase2 Yes Decision2->Phase2 No (Reject) Decision2->Phase3 Yes

Figure 2: Hierarchical in vitro validation workflow ensuring biochemical potency and permeability.

Phase 1: Recombinant AKR1B1 Enzymatic Efficacy Assay
  • The Causality: AKR1B1 activity is measured indirectly by monitoring the oxidation of its cofactor, NADPH, to NADP⁺. This results in a measurable decrease in absorbance at 340 nm. We use DL-glyceraldehyde instead of glucose as the substrate because AKR1B1 has a very low affinity for glucose; glyceraldehyde provides a much higher Vmax​ , yielding a robust, reproducible kinetic readout.

  • Protocol:

    • Prepare a 0.1 M sodium phosphate buffer and adjust to pH 6.2 . Critical Step: This pH is optimal for AKR1B1 activity and ensures the compound's acetic acid moiety (pKa ~4.5) is fully ionized, which is mandatory for binding the enzyme's anion pocket.

    • In a 96-well UV-transparent plate, combine buffer, 0.15 mM NADPH, recombinant human AKR1B1 (50 mU/mL), and the inhibitor (serially diluted in DMSO, final DMSO <1%).

    • Incubate at 37°C for 5 minutes to allow enzyme-inhibitor pre-equilibration.

    • Initiate the reaction by adding 10 mM DL-glyceraldehyde.

    • Monitor the decrease in absorbance ( ΔA340​ ) continuously for 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Phase 2: AKR1A1 Selectivity Counter-Screen
  • The Causality: Aldehyde reductase (AKR1A1) shares ~65% sequence homology with AKR1B1 but serves a critical physiological role in detoxifying reactive aldehydes. Cross-inhibition of AKR1A1 leads to cellular toxicity. A viable ARI must exhibit a selectivity index (AKR1A1/AKR1B1) of >100.

  • Protocol:

    • Substitute the enzyme with recombinant human AKR1A1.

    • Replace DL-glyceraldehyde with sodium glucuronate (10 mM), which is a specific substrate for AKR1A1.

    • Run the kinetic absorbance assay at 340 nm as described in Phase 1 and calculate the Selectivity Index.

Phase 3: Ex Vivo Erythrocyte Sorbitol Accumulation Assay
  • The Causality: Biochemical potency is irrelevant if the compound cannot cross the lipid bilayer. Human erythrocytes (RBCs) lack mitochondria and rely entirely on glycolysis and the polyol pathway. They naturally express high levels of AKR1B1 and accumulate sorbitol under high-glucose conditions, making them the perfect self-validating physiological model[4].

  • Protocol:

    • Isolate human RBCs from healthy donors via centrifugation and wash three times with isotonic saline.

    • Resuspend RBCs in Krebs-Ringer bicarbonate buffer containing 25 mM glucose (simulating extreme hyperglycemia) and varying concentrations of the inhibitor.

    • Incubate the suspension at 37°C for 3 hours under a 5% CO₂ atmosphere.

    • Pellet the cells and lyse them using 0.5 M perchloric acid. Critical Step: Perchloric acid instantly precipitates proteins and halts all metabolic activity, "freezing" the intracellular sorbitol concentration.

    • Neutralize the supernatant with potassium carbonate and quantify intracellular sorbitol using LC-MS/MS against a stable isotope internal standard (Sorbitol-¹³C₆).

References

  • Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study Source: PLOS One URL:[Link]

  • Acetic Acid Aldose Reductase Inhibitors Bearing a Five-Membered Heterocyclic Core with Potent Topical Activity in a Visual Impairment Rat Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus Source: Drugs & Aging (PubMed) URL:[Link]

  • General toxicity assessment of the novel aldose reductase inhibitor cemtirestat Source: Interdisciplinary Toxicology (PMC - NIH) URL:[Link]

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Feasible Synthetic Routes

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Reactant of Route 1
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
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2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
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